3,3-Piperidinediethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
873433-30-8 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C9H19NO2/c11-6-3-9(4-7-12)2-1-5-10-8-9/h10-12H,1-8H2 |
InChI Key |
PFDGQDCEQMVHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CCO)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Piperidinediethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Piperidinediethanol is a disubstituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, and predicted properties such as melting point, boiling point, solubility, pKa, and logP. Due to a lack of extensive experimental data in publicly available literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these key parameters. Furthermore, a representative synthetic workflow and a diagram illustrating a common pharmacological mechanism of action for piperidine derivatives are presented to provide a broader context for researchers.
Core Physicochemical Data
While experimental data for this compound is limited, its basic molecular information has been established. This section summarizes the known and predicted physicochemical properties of the compound.
Molecular and Predicted Properties
Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available information and computationally predicted values. It is crucial to note that predicted values are estimations and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 873433-30-8 | Publicly available chemical databases |
| Molecular Formula | C9H19NO2 | Publicly available chemical databases |
| Molecular Weight | 173.25 g/mol | Publicly available chemical databases |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | 315.8±25.0 °C (at 760 mmHg) | Predicted using computational models |
| Predicted Water Solubility | 1.15 x 105 mg/L at 25°C | Predicted using computational models |
| Predicted pKa | 9.5 (most basic) | Predicted using computational models |
| Predicted logP | -1.2 | Predicted using computational models |
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, ensuring uniform heat distribution.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.
-
Melting Range: The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The flask is heated gently. The liquid will begin to boil, and its vapor will rise and pass into the condenser.
-
Equilibrium: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid, representing the equilibrium between the liquid and vapor phases.
-
Collection: The condensed liquid (distillate) is collected in the receiving flask.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Value: The determined concentration is reported as the aqueous solubility of the compound at the specified temperature and pH.
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it indicates the affinity of the piperidine nitrogen for a proton.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been protonated.
LogP Determination
The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV/MS).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis and Pharmacological Context
To provide a comprehensive understanding of this compound, this section includes a representative synthetic workflow and a diagram illustrating a common pharmacological mechanism of piperidine derivatives.
Representative Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
General Pharmacological Mechanism of Piperidine Derivatives
Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and bioactive molecules. They often serve as key pharmacophores that interact with various biological targets. One of the most well-known roles of the piperidine moiety is its interaction with G-protein coupled receptors (GPCRs), such as opioid or muscarinic receptors. The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. This interaction is a key anchoring point for many piperidine-containing ligands.
The following diagram illustrates this general mechanism of action.
3,3-Piperidinediethanol chemical structure and characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,3-Piperidinediethanol is a sparsely documented compound. As such, the experimental protocols and characterization data presented herein are hypothetical and based on established principles of organic chemistry and data from analogous structures. This guide is intended to provide a foundational understanding and a theoretical framework for future research.
Chemical Structure and Identification
This compound is a piperidine derivative characterized by the presence of two ethanol substituents attached to the third carbon of the piperidine ring.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,2'-(Piperidin-3,3-diyl)diethanol | N/A |
| CAS Number | 873433-30-8 | [1] |
| Molecular Formula | C9H19NO2 | N/A |
| Molecular Weight | 173.25 g/mol | N/A |
| SMILES | OCCC1(CCO)CCCNC1 | [1] |
Hypothetical Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from a suitable piperidine precursor. A plausible route involves the dialkylation of a protected 3,3-piperidinedicarboxylate derivative followed by reduction.
2.1 Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway involves the protection of the piperidine nitrogen, followed by the reduction of the ester groups at the 3-position to the corresponding diol.
Workflow of the Proposed Synthesis:
Caption: Hypothetical synthesis of this compound.
2.2 Detailed Experimental Protocol (Hypothetical)
Step 1: N-Protection of Diethyl 3,3-piperidinedicarboxylate
-
To a solution of diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq).
-
The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (2 x 10 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-diethyl 3,3-piperidinedicarboxylate.
Step 2: Reduction of the Di-ester
-
A solution of N-Boc-diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dry tetrahydrofuran (THF, 15 mL/mmol) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in dry THF at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
The resulting mixture is stirred for 1 hour, and the solid is filtered off and washed with THF.
-
The filtrate is concentrated under reduced pressure to give N-Boc-3,3-piperidinedimethanol.
Step 3: Deprotection of the Piperidine Nitrogen
-
To a solution of N-Boc-3,3-piperidinedimethanol (1.0 eq) in DCM (10 mL/mmol) is added trifluoroacetic acid (TFA, 5 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and basified with 2M NaOH to pH > 10.
-
The aqueous solution is extracted with DCM (3 x 15 mL/mmol).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.
Predicted Physicochemical and Spectroscopic Data
Due to the lack of experimental data, the following properties are predicted based on computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | ~280-300 °C at 760 mmHg |
| Melting Point | ~50-60 °C |
| LogP | ~ -0.5 |
| pKa (most basic) | ~10.5 (amine) |
3.1 Predicted Spectroscopic Characterization
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~3.7-3.8 ppm (t, 4H): -CH₂-OH protons.
-
δ ~2.8-3.0 ppm (m, 4H): Protons on carbons adjacent to the nitrogen (C2 and C6).
-
δ ~1.8-2.0 ppm (br s, 1H): -NH proton.
-
δ ~1.6-1.8 ppm (m, 4H): -CH₂-CH₂-OH protons.
-
δ ~1.4-1.6 ppm (m, 2H): Protons on C5.
-
δ ~1.2-1.4 ppm (m, 2H): Protons on C4.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~60-62 ppm: -CH₂-OH carbons.
-
δ ~48-50 ppm: C2 and C6 carbons.
-
δ ~40-42 ppm: Quaternary C3 carbon.
-
δ ~35-37 ppm: -CH₂-CH₂-OH carbons.
-
δ ~25-27 ppm: C5 carbon.
-
δ ~22-24 ppm: C4 carbon.
-
-
IR (Predicted, cm⁻¹):
-
~3300-3400 (broad): O-H and N-H stretching.
-
~2850-2950: C-H stretching.
-
~1450: C-H bending.
-
~1050: C-O stretching.
-
-
Mass Spectrometry (Predicted, ESI+):
-
m/z: 174.1494 [M+H]⁺.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical's structure and its key functional groups, which dictate its chemical properties and potential applications.
References
A Technical Guide to the Potential Biological Activities of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the biological activity of the specific compound 3,3-Piperidinediethanol did not yield any specific data. This guide, therefore, provides a broader overview of the well-documented biological activities of the piperidine scaffold, a core structure in numerous pharmaceuticals. The information presented is based on various derivatives of piperidine and is intended to serve as a foundational resource for researchers interested in this chemical class.
Introduction to the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug discovery is due to its favorable physicochemical properties, including its ability to serve as a versatile scaffold for introducing diverse substituents, which can modulate pharmacological activity and pharmacokinetic profiles.[3][4] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities including analgesic, antipsychotic, antimicrobial, antiviral, and anticancer effects.[1][5]
Key Biological Activities of Piperidine Derivatives
The versatility of the piperidine scaffold has led to the development of drugs targeting a wide range of biological systems. The following sections detail some of the most significant and well-researched activities.
Analgesic Activity
The piperidine moiety is a critical pharmacophore in many potent analgesics, most notably in the opioid class of drugs.[6]
Mechanism of Action: Many piperidine-based analgesics, particularly the phenylpiperidine series which includes fentanyl and meperidine, exert their effects by acting as agonists at opioid receptors, primarily the µ-opioid receptor.[6][7] Agonism at these G-protein coupled receptors, located in the central and peripheral nervous systems, leads to an inhibition of ascending pain pathways, an increased pain threshold, and the production of sedative effects.[7] The analgesic effect of some derivatives has been shown to be reversible by opioid antagonists like naloxone, confirming their mechanism of action through opioid receptors.[6]
Quantitative Data:
| Compound Class/Derivative | Assay | Result | Reference |
| 4-Amino Methyl Piperidine (HN58) | Acetic acid-induced writhing test (mice) | 100% inhibition of writhing | [6] |
| 4-(4'-bromophenyl)-4-piperidinol (PD1) | Ex vivo pain model | Highly significant analgesic effect (p < 0.01) | [8] |
| Phenacyl derivative (PD3) | Ex vivo pain model | Highly significant analgesic effect (p < 0.01) | [8] |
| Phenacyl derivative (PD5) | Ex vivo pain model | Highly significant analgesic effect (p < 0.01) | [8] |
Experimental Protocols:
-
Writhing Test: This is a common in vivo model for assessing visceral pain. Mice are injected intraperitoneally with an irritant like acetic acid, which induces characteristic stretching and writhing movements. The number of writhes is counted over a period, and a reduction in this number in drug-treated animals compared to a control group indicates analgesic activity.[6]
-
Tail-Flick Test: This test is used to evaluate spinal analgesia. A portion of a mouse's tail is exposed to a heat source, and the latency to flick the tail away is measured. An increase in this latency period suggests an analgesic effect.[6]
-
Molecular Docking: A computational method used to predict the binding mode and affinity of a ligand (the piperidine derivative) to the active site of a target protein (e.g., the µ-opioid receptor). This helps in understanding the structure-activity relationship and in designing more potent compounds.[6][8]
Signaling Pathway Visualization:
Caption: Opioid receptor signaling pathway for piperidine-based analgesics.
Antipsychotic Activity
Piperidine and piperazine derivatives are foundational scaffolds for numerous typical and atypical antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[9][10]
Mechanism of Action: The antipsychotic effects of these compounds are primarily mediated by their interaction with dopamine and serotonin receptors in the brain.[9] Atypical antipsychotics often exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[11] Some newer derivatives are being designed as multi-receptor agents, targeting a combination of dopamine and serotonin receptor subtypes to optimize efficacy and minimize side effects like weight gain.[11]
Quantitative Data:
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 17m (Coumarin piperidine derivative) | Dopamine D2 | High Affinity | [11] |
| 17m (Coumarin piperidine derivative) | Dopamine D3 | High Affinity | [11] |
| 17m (Coumarin piperidine derivative) | Serotonin 5-HT1A | High Affinity | [11] |
| 17m (Coumarin piperidine derivative) | Serotonin 5-HT2A | High Affinity | [11] |
| 17m (Coumarin piperidine derivative) | Serotonin 5-HT2C | Low Affinity | [11] |
| 17m (Coumarin piperidine derivative) | Histamine H1 | Low Affinity | [11] |
Experimental Protocols:
-
Receptor Binding Assays: These in vitro assays measure the affinity of a compound for a specific receptor target. Radioligand binding assays are commonly used, where the test compound's ability to displace a known radioactive ligand from the receptor is quantified to determine its binding affinity (Ki).[11]
-
Animal Models of Schizophrenia:
-
Apomorphine-induced climbing: Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in rodents. Antipsychotic drugs that block D2 receptors can inhibit this behavior.[11]
-
MK-801-induced hyperactivity: MK-801 is an NMDA receptor antagonist that induces hyperactivity in rodents, mimicking some symptoms of schizophrenia. This model is used to assess the efficacy of potential antipsychotics.[11]
-
Signaling Pathway Visualization:
Caption: Antipsychotic mechanism via D2 and 5-HT2A receptor antagonism.
Antimicrobial Activity
The piperidine scaffold has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.[12]
Mechanism of Action: The mechanisms by which piperidine derivatives exert their antimicrobial effects are diverse and depend on the overall structure of the molecule. They can disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific mechanism is often not fully elucidated in initial screening studies.
Quantitative Data:
| Compound(s) | Target Organism | Assay | Result (MIC, µg/mL) | Reference |
| Compound 6 (novel derivative) | Bacillus subtilis | MIC Determination | 0.75 mg/mL | |
| Compound 6 (novel derivative) | E. coli, S. aureus, et al. | MIC Determination | 1.5 mg/mL | |
| Halogenobenzene derivatives (3, 5, 6, 7) | Various bacteria & C. albicans | MIC Determination | 32 - 512 | [13] |
| Oxazolidinone derivative (12a) | Penicillin-resistant S. pneumoniae | MIC Determination | 2- to 3-fold more potent than linezolid | [14] |
Experimental Protocols:
-
Agar Disc Diffusion Method: This is a qualitative or semi-quantitative method to screen for antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The plate is incubated, and the formation of a clear zone of inhibition around the disc indicates antimicrobial activity. The diameter of this zone is proportional to the compound's potency.[15]
-
Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is typically performed using broth microdilution or agar dilution methods.[12][13]
Experimental Workflow Visualization:
Caption: Workflow for antimicrobial screening of piperidine derivatives.
Conclusion
While specific biological data for this compound remains elusive in the current literature, the broader class of piperidine derivatives represents one of the most fruitful areas of medicinal chemistry.[1][4] The piperidine scaffold is a privileged structure that has given rise to a multitude of clinically significant drugs with diverse biological activities, including potent analgesics, effective antipsychotics, and broad-spectrum antimicrobial agents. The continued exploration of novel substitution patterns on the piperidine ring, guided by modern computational and experimental techniques, promises to yield new therapeutic agents to address a wide range of unmet medical needs.[2][3] This guide serves as a testament to the versatility of the piperidine core and as a foundational resource for researchers aiming to harness its potential in future drug discovery endeavors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide on 3,3-Piperidinediethanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,3-piperidinediethanol and its analogs represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and biological activities. It is designed to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics. This document details synthetic methodologies, summarizes structure-activity relationships (SAR), and presents available quantitative biological data. Furthermore, it outlines experimental protocols for key synthetic and biological evaluations and visualizes pertinent pathways and workflows to facilitate a deeper understanding of this promising class of molecules.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a privileged scaffold in drug design. The specific substitution pattern at the 3-position of the piperidine ring can significantly influence the pharmacological profile of the resulting compounds. The introduction of two ethanol moieties at the 3-position, creating the this compound core, offers a unique combination of a hydrophilic diol functionality with the versatile piperidine ring, opening avenues for novel molecular interactions and biological activities.
This guide will explore the current state of knowledge regarding this compound derivatives, covering their synthesis, known biological targets, and potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of 3,3-disubstituted piperidines can be challenging due to the steric hindrance at the 3-position. However, several synthetic strategies can be employed and adapted for the preparation of the this compound core and its analogs.
A general and adaptable approach involves the construction of a suitable acyclic precursor followed by cyclization to form the piperidine ring. One potential route starts from a readily available starting material like diethyl malonate.
General Synthetic Scheme
A plausible synthetic route to N-substituted this compound derivatives is outlined below. This multi-step synthesis involves the initial formation of a disubstituted malonate, followed by reduction and subsequent cyclization.
References
Technical Guide: Spectroscopic Analysis of 3,3-Piperidinediethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This guide provides a comprehensive framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of 3,3-Piperidinediethanol. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines detailed experimental protocols and data presentation templates to empower researchers in generating and managing their own analytical data.
Introduction and Synthetic Strategy
A plausible synthetic route could start from a protected 3-piperidinone. The core piperidine structure can be functionalized at the 3-position. The introduction of two ethanol groups could be achieved through various organic synthesis methods, potentially involving a double addition of a protected two-carbon unit to the 3-position, followed by deprotection. Researchers can refer to literature on the synthesis of 3,3-disubstituted piperidine derivatives for detailed methodologies.[1]
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining NMR, IR, and MS data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: 10-15 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Typical ESI parameters:
-
Capillary voltage: 3-5 kV
-
Nebulizing gas pressure: 10-20 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 200-350 °C
-
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.
Data Presentation
The following tables provide a structured format for presenting the acquired spectroscopic data.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| | | | | |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| | |
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| | | |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment |
|---|---|---|
| [M+H]⁺ or [M-H]⁻ | ||
| Fragment ions |
| | | |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a novel compound like this compound.
Caption: Experimental workflow from synthesis to spectroscopic analysis and structure elucidation.
References
3,3-Piperidinediethanol: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Among the diverse range of substituted piperidines, those bearing functionalities at the 3-position are of significant interest. This guide focuses on the potential of 3,3-Piperidinediethanol, a chiral di-functionalized piperidine, as a valuable building block for the synthesis of complex molecules with therapeutic potential. While direct literature on the enantioselective synthesis and application of this compound is limited, this document provides a comprehensive overview of plausible synthetic strategies and potential applications based on established methodologies for related piperidine derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 873433-30-8 | [2] |
| Molecular Formula | C₉H₁₉NO₂ | [2] |
| Molecular Weight | 173.25 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
Synthesis of Chiral this compound
The enantioselective synthesis of 3,3-disubstituted piperidines presents a significant synthetic challenge. Several strategies can be envisioned for the preparation of chiral this compound, primarily involving either the asymmetric functionalization of a pre-existing piperidine ring or the construction of the chiral piperidine ring through cyclization reactions.
Hypothetical Enantioselective Synthesis from a Pyridine Precursor
A plausible and efficient route to chiral this compound could commence from a commercially available, symmetrically substituted pyridine precursor, such as diethyl pyridine-3,3-dicarboxylate. The key steps would involve the reduction of the ester groups followed by an asymmetric hydrogenation of the pyridine ring.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for chiral this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3,3-Pyridinedimethanol
-
Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl pyridine-3,3-dicarboxylate in anhydrous THF is added dropwise.
-
Work-up: The reaction is carefully quenched with water, followed by the addition of a sodium hydroxide solution and then more water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield crude 3,3-pyridinedimethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Asymmetric Hydrogenation to Chiral this compound
-
Catalyst Preparation: A chiral rhodium or ruthenium catalyst, such as one based on a chiral bisphosphine ligand (e.g., BINAP), is prepared in situ or used as a pre-formed complex.
-
Hydrogenation: 3,3-Pyridinedimethanol is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is purged with hydrogen gas. The reaction is then stirred under hydrogen pressure at a specific temperature until the reaction is complete.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enantiomerically enriched this compound. The enantiomeric excess (ee) would be determined by chiral HPLC or NMR analysis of a derivatized sample.
Alternative Synthetic Strategies
Other potential routes to chiral 3,3-disubstituted piperidines that could be adapted for this compound include:
-
From Chiral Pool Precursors: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with the desired stereochemistry.
-
Resolution of Racemates: Synthesizing the racemic this compound and then separating the enantiomers using techniques like classical resolution with a chiral acid or enzymatic resolution.
Applications in Drug Development
The diethanol functionality at the C3 position of the piperidine ring offers two primary hydroxyl groups that can be further functionalized, making this compound a versatile building block for creating diverse molecular architectures.
Potential Signaling Pathway Interactions:
Caption: Interaction of a this compound derivative with a target protein.
As a Scaffold for Novel Ligands
The piperidine core can serve as a central scaffold to which various pharmacophoric groups can be attached via the two hydroxyl groups. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the substituents.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of this compound could be designed as ligands for receptors and transporters involved in neurological and psychiatric conditions.
-
Oncology: The ability to generate diverse chemical libraries from this building block makes it a candidate for the discovery of novel kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: The piperidine scaffold is present in several antiviral and antibacterial agents.
Introduction of Rigidity and Defined Stereochemistry
The chiral nature of this compound allows for the synthesis of enantiomerically pure compounds. This is crucial in drug development as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The 3,3-disubstitution pattern can also introduce a degree of conformational constraint to the piperidine ring, which can be advantageous for optimizing binding to a biological target.
Quantitative Data from Analogous Systems
Direct experimental data for reactions involving this compound is scarce. However, data from the synthesis of structurally related 3,3-disubstituted piperidines can provide valuable insights into expected yields and stereoselectivities.
Table 1: Asymmetric Hydrogenation of Pyridine Derivatives (Analogous Systems)
| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 2-Substituted Pyridine | [Rh(COD)Cl]₂ / (R)-BINAP | MeOH | 50 | 25 | 85 | 95 | Adapted from general knowledge |
| 4-Substituted Pyridine | Ru(OAc)₂[(R)-BINAP] | EtOH | 100 | 80 | 92 | >99 | Adapted from general knowledge |
| N-Boc-3-ethyl-pyridine | [Ir(COD)Cl]₂ / Chiral Ligand | CH₂Cl₂ | 60 | 30 | 88 | 97 | Adapted from general knowledge |
Table 2: Reduction of Diethyl Esters to Diols (Analogous Systems)
| Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl malonate | LiAlH₄ | THF | 0 to rt | >90 | Adapted from general knowledge[3] |
| Diethyl 1,1-cyclopropanedicarboxylate | LiAlH₄ | Diethyl ether | 0 to rt | 95 | Adapted from general knowledge |
| Diethyl adipate | BH₃·THF | THF | rt | 85-95 | Adapted from general knowledge[4] |
Conclusion
This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry and drug discovery. Its di-functional nature, coupled with the stereochemical information embedded in its chiral piperidine core, provides a versatile platform for the synthesis of novel and complex molecules. While direct synthetic routes and applications are not yet widely reported, analogous transformations suggest that its enantioselective synthesis is feasible. Further research into the synthesis and utility of this building block is warranted and could unlock new avenues for the development of innovative therapeutics. The detailed hypothetical protocols and data from related systems provided in this guide offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule.
References
An In-depth Technical Guide to the Solubility and Stability of 3,3-Piperidinediethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Piperidinediethanol is a piperidine derivative of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and application. This technical guide provides a comprehensive overview of the methodologies used to characterize the solubility and stability of chemical compounds like this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established, industry-standard experimental protocols. These protocols serve as a robust framework for researchers to generate the necessary data for their specific applications.
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section outlines the standard experimental protocol for determining the solubility of a compound like this compound in various solvents.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining the solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide (DMSO))[2][3]
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[4]
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Data Presentation: Solubility Profile
The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Chloroform | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Additional Solvents | 25 | Data to be determined | Data to be determined |
| Water | 37 | Data to be determined | Data to be determined |
| ... | ... | ... | ... |
Experimental Workflow: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Evaluating the stability of this compound under various stress conditions is crucial to understand its degradation pathways and to determine appropriate storage and handling conditions. The following sections detail the standard protocols for assessing thermal, hydrolytic, oxidative, and photolytic stability.
Thermal Stability
Objective: To evaluate the effect of temperature on the degradation of this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are key thermal analysis techniques used to assess the thermal stability of a compound.[5][6][7]
Procedure (TGA):
-
Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve provides information on the temperatures at which weight loss occurs, indicating decomposition.
Procedure (DSC):
-
Place a small, accurately weighed sample of this compound into a DSC pan and seal it.
-
Heat the sample at a controlled rate under a specific atmosphere.
-
Measure the heat flow to or from the sample relative to a reference.
-
The DSC thermogram reveals thermal events such as melting, crystallization, and decomposition.
Data Presentation: Thermal Stability Data
| Parameter | Value |
| TGA | |
| Onset of Decomposition (°C) | Data to be determined |
| Temperature at 5% Weight Loss (°C) | Data to be determined |
| DSC | |
| Melting Point (°C) | Data to be determined |
| Decomposition Exotherm (°C) | Data to be determined |
Hydrolytic Stability
Objective: To determine the rate and extent of degradation of this compound in aqueous solutions at different pH values.[8][9]
Experimental Protocol: Hydrolytic Degradation Study
Procedure:
-
Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Incubate the solutions at a controlled temperature (e.g., 40 °C or 50 °C) for a specified period.
-
At various time points, withdraw aliquots from each solution.
-
Analyze the concentration of the remaining this compound and the formation of any degradation products using a stability-indicating HPLC method.
-
Determine the degradation kinetics (e.g., half-life) at each pH.
Data Presentation: Hydrolytic Stability Data
| pH | Temperature (°C) | Half-life (t½) | Degradation Products Identified |
| 1.2 | 50 | Data to be determined | Data to be determined |
| 4.5 | 50 | Data to be determined | Data to be determined |
| 7.4 | 50 | Data to be determined | Data to be determined |
| 9.0 | 50 | Data to be determined | Data to be determined |
Oxidative Stability
Objective: To assess the susceptibility of this compound to oxidation.
Experimental Protocol: Oxidative Degradation Study
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
At various time points, analyze the sample for the parent compound and any degradation products using a stability-indicating HPLC method.
Data Presentation: Oxidative Stability Data
| Oxidizing Agent | Concentration | Temperature (°C) | % Degradation at 24h | Degradation Products Identified |
| Hydrogen Peroxide | 3% | 25 | Data to be determined | Data to be determined |
Photostability
Objective: To evaluate the stability of this compound when exposed to light, following the ICH Q1B guidelines.[10][11][12][13][14]
Experimental Protocol: Photostability Testing (ICH Q1B)
Procedure:
-
Expose samples of this compound (both solid and in solution) to a light source that produces a combination of visible and ultraviolet (UV) light.
-
The light exposure should be controlled and monitored, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.
Data Presentation: Photostability Data
| Condition | % Degradation | Appearance Change | Degradation Products Identified |
| Light Exposed (Solid) | Data to be determined | Data to be determined | Data to be determined |
| Dark Control (Solid) | Data to be determined | Data to be determined | Data to be determined |
| Light Exposed (Solution) | Data to be determined | Data to be determined | Data to be determined |
| Dark Control (Solution) | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Stability Assessment
Caption: General Workflow for Stability Assessment.
Signaling Pathways
While specific signaling pathways involving this compound are not documented in the public domain, piperidine and its derivatives are known to interact with various biological targets. For instance, many piperidine-containing compounds are antagonists or agonists of G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a generic GPCR signaling pathway that could be relevant for investigating the biological activity of novel piperidine compounds.
Generic GPCR Signaling Pathway
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Standard - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry ASTM E537 - Svenska institutet för standarder, SIS [sis.se]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. jordilabs.com [jordilabs.com]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ikev.org [ikev.org]
- 14. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
The Undocumented History of 3,3-Piperidinediethanol: A Case of Obscurity in Chemical Literature
A comprehensive investigation into the discovery and history of the chemical compound 3,3-Piperidinediethanol has revealed a significant absence of documented information in the public scientific domain. Despite its assigned CAS number (873433-30-8), which confirms its identity within the chemical registry, there are no available scientific articles, patents, or other forms of literature that detail its initial synthesis, key researchers, or the timeline of its development.
This lack of a historical record prevents the creation of an in-depth technical guide as requested. The foundational information necessary to construct such a document, including experimental protocols, quantitative data, and associated biological or chemical pathways, does not appear to have been published.
While searches for related compounds and general synthetic methods for substituted piperidines are plentiful, they do not specifically address the synthesis or study of this compound. This suggests that the compound may be a niche chemical intermediate that has not been the subject of significant academic or industrial research, or that any such research has not been made publicly available.
Due to this absence of foundational data, the core requirements for a technical guide—including data tables, detailed experimental procedures, and visualizations of synthetic or signaling pathways—cannot be fulfilled. The history of this compound remains, for now, undocumented in the annals of chemical science.
Lack of Publicly Available Research Data on 3,3-Piperidinediethanol
Due to the absence of primary source material, it is not possible to fulfill the request for an in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be met as the foundational research is not available.
Further searches for information regarding the synthesis, experimental characterization, and potential pharmacological applications of 3,3-Piperidinediethanol also yielded no specific results. This indicates that the compound is likely not a subject of extensive study within the scientific community at this time.
Therefore, the creation of the requested technical document is not feasible. Should research on this compound be published in the future, a similar request may be serviceable.
Methodological & Application
Application Notes and Protocols for 3,3-Disubstituted Piperidines in Medicinal Chemistry
A Focus on the 3,3-Piperidinediethanol Scaffold and its Analogs
Introduction
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. While specific research on this compound is not extensively documented in current literature, the broader class of 3,3-disubstituted piperidines has garnered significant interest, particularly in the development of novel therapeutics. This document provides an overview of the applications of this scaffold, with a focus on its use in developing inhibitors of the HDM2-p53 protein-protein interaction, a critical target in cancer therapy.
Application Note: 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors
Therapeutic Target: The p53-HDM2 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many human cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase HDM2 (human homolog of MDM2). HDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53, effectively disabling its tumor-suppressive functions.
The disruption of the p53-HDM2 interaction with small molecules is a promising therapeutic strategy to reactivate p53 in cancer cells, thereby restoring its ability to control cell growth and survival.
Mechanism of Action of 3,3-Disubstituted Piperidine Inhibitors
A novel class of 3,3-disubstituted piperidine derivatives has been developed as potent and orally bioavailable inhibitors of the p53-HDM2 interaction. These compounds act as p53 mimetics, binding to a deep hydrophobic pocket on the surface of HDM2 that is normally occupied by key residues of p53 (Phe19, Trp23, and Leu26). By occupying this pocket, the inhibitors competitively block the binding of p53 to HDM2, leading to the stabilization and accumulation of p53. This, in turn, activates downstream p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. The 3,3-disubstituted piperidine core serves as a rigid scaffold to optimally orient the pharmacophoric groups into the respective binding pockets of HDM2.
Quantitative Data
The following table summarizes the in vitro activity of a series of 3,3-disubstituted piperidine analogs as inhibitors of the HDM2-p53 interaction. The data is adapted from studies on novel HDM2-p53 inhibitors.
| Compound ID | R1 | R2 | HDM2 Binding IC50 (nM) | Cell Proliferation IC50 (nM) (SJSA-1 cells) |
| 1 | 4-chlorophenyl | H | 150 | >25000 |
| 2 | 3-chloro-2-fluorophenyl | H | 30 | 1500 |
| 3 | 2-(trifluoromethyl)thiophenyl | H | 10 | 800 |
| 4 | 2-(trifluoromethyl)thiophenyl | CH2CH2OH | 5 | 500 |
| 5 | 2-(trifluoromethyl)thiophenyl | CH2CH2CH2OH | 2 | 300 |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol outlines a plausible, though hypothetical, synthetic route to this compound based on established methods for the dialkylation of piperidine derivatives.
Methodology:
-
Step 1: Synthesis of N-Boc-3-(carbethoxymethylene)piperidine: To a solution of N-Boc-3-piperidone in an appropriate solvent (e.g., THF), add a base (e.g., NaH) followed by a Wittig reagent such as triethyl phosphonoacetate. The reaction is typically stirred at room temperature until completion.
-
Step 2: Synthesis of N-Boc-3,3-piperidinediacetic acid diethyl ester: The product from Step 1 is subjected to a Michael addition with an acrylate, such as ethyl acrylate, in the presence of a base like sodium ethoxide.
-
Step 3: Reduction to N-Boc-3,3-piperidinediethanol: The resulting diester is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like THF.
-
Step 4: Deprotection to this compound: The N-Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Protocol 2: General Synthesis of a 3,3-Disubstituted Piperidine HDM2 Inhibitor
This protocol is adapted from the literature for the synthesis of potent HDM2-p53 inhibitors.
Methodology:
-
Step 1: First Alkylation: N-Boc-3-piperidone is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) corresponding to the desired R1 substituent.
-
Step 2: Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions (e.g., using Burgess reagent or trifluoroacetic acid) to form the corresponding tetrahydropyridine.
-
Step 3: Second Alkylation: The enamine intermediate is then alkylated with a second electrophile (R2-X) to introduce the second substituent at the 3-position.
-
Step 4: Deprotection and Amide Coupling: The N-Boc group is removed, and the resulting secondary amine is coupled with a carboxylic acid, often an aromatic or heteroaromatic acid, using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final inhibitor.
Protocol 3: Fluorescence Polarization Assay for HDM2-p53 Interaction
This is a general protocol for a competitive fluorescence polarization (FP) assay to screen for inhibitors of the HDM2-p53 interaction.
Materials:
-
Recombinant human HDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Plate Preparation: Add the diluted test compounds to the wells of the 384-well plate. Include wells for positive control (no HDM2, maximum polarization) and negative control (no inhibitor, minimum polarization).
-
Reagent Addition:
-
Add the fluorescently labeled p53 peptide to all wells at a fixed concentration (e.g., 5-10 nM).
-
Add the HDM2 protein to all wells except the positive control wells, at a concentration determined from a prior titration experiment (typically the EC50 concentration for binding to the peptide).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP is the millipolarization value.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Disclaimer: The synthetic protocol for this compound is hypothetical and has not been experimentally validated. The other protocols are generalized from published literature and may require optimization for specific applications. Researchers should consult the primary literature and adhere to all laboratory safety guidelines.
3,3-Piperidinediethanol as a Linker in Drug Design: Application Notes and Protocols
A Novel, Versatile Scaffold for Advanced Drug Conjugates
Introduction
In the landscape of modern drug design, the role of chemical linkers is paramount in the development of sophisticated therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker component is critical, influencing key properties of the drug conjugate including its stability in circulation, solubility, cell permeability, and the efficiency of payload release at the target site. While a variety of linkers have been explored, there is a continuous search for novel scaffolds that offer unique advantages. This document explores the potential application of 3,3-Piperidinediethanol as a versatile and bifunctional linker in the design of innovative drug conjugates.
The this compound moiety, with its rigid piperidine core and two reactive hydroxyl groups, presents a unique three-dimensional structure. This distinct architecture can impart favorable physicochemical properties to the resulting drug conjugate, potentially enhancing its therapeutic index. The piperidine ring can improve solubility and cell permeability, while the diethanol arms provide two points for covalent attachment of different molecular entities, such as a targeting ligand and a therapeutic payload.
Core Principles and Potential Applications
The bifunctional nature of this compound allows for its application in various drug design strategies:
-
Antibody-Drug Conjugates (ADCs): In ADCs, one hydroxyl group of the linker can be attached to the antibody, while the other is conjugated to a potent cytotoxic payload. The piperidine scaffold can influence the stability of the ADC in circulation and facilitate efficient release of the payload within the target cancer cell.
-
PROTACs: For PROTACs, the linker tethers a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. This compound can serve as a rigid and defined linker to control the spatial orientation of these two ligands, which is crucial for the formation of a productive ternary complex and subsequent target protein degradation.
-
Targeted Drug Delivery: Beyond ADCs and PROTACs, this linker can be employed in other targeted drug delivery systems where a targeting moiety is linked to a therapeutic agent to enhance its delivery to specific cells or tissues, thereby reducing off-target toxicity.
Physicochemical Properties and Design Considerations
While specific experimental data for drug conjugates utilizing a this compound linker is not extensively available in the current scientific literature, the properties of the piperidine scaffold suggest several design advantages:
-
Solubility and Reduced Aggregation: The hydrophilic nature of the diethanol groups and the potential for the piperidine nitrogen to be protonated can enhance the aqueous solubility of the drug conjugate, which is often a challenge with hydrophobic payloads.
-
Rigidity and Conformational Control: The piperidine ring provides a more rigid and defined structure compared to flexible aliphatic or PEG linkers. This rigidity can be advantageous in PROTAC design, where precise positioning of the two ligands is critical for optimal activity.
-
Stereochemistry: The chiral centers within the this compound molecule can be exploited to fine-tune the three-dimensional structure of the linker and its attachment points, potentially influencing the biological activity of the conjugate.
Hypothetical Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Linker for ADC Development
Objective: To synthesize a derivative of this compound that can be conjugated to an antibody and a cytotoxic drug.
Materials:
-
N-Boc-3,3-bis(hydroxymethyl)piperidine
-
Maleimide-PEG4-Carboxylic Acid
-
Cytotoxic drug with a reactive amine group (e.g., MMAE)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (column chromatography, HPLC)
Procedure:
-
Protection of one hydroxyl group: Selectively protect one of the hydroxyl groups of N-Boc-3,3-bis(hydroxymethyl)piperidine using a suitable protecting group (e.g., TBDMS).
-
Activation of the second hydroxyl group: Activate the remaining free hydroxyl group for conjugation, for example, by converting it into a p-nitrophenyl carbonate.
-
Conjugation to the payload: React the activated linker with the amine-containing cytotoxic drug (e.g., MMAE) to form a carbamate linkage.
-
Deprotection of the first hydroxyl group: Remove the protecting group (e.g., TBDMS) from the other hydroxyl group.
-
Attachment of the maleimide group: React the deprotected hydroxyl group with Maleimide-PEG4-Carboxylic Acid using DCC and DMAP to introduce the maleimide functionality for antibody conjugation.
-
Deprotection of the piperidine nitrogen: Remove the Boc protecting group using TFA.
-
Purification: Purify the final drug-linker construct using column chromatography and/or preparative HPLC.
Protocol 2: Conjugation of the Linker-Payload to an Antibody
Objective: To conjugate the synthesized this compound-based drug-linker to a monoclonal antibody.
Materials:
-
Purified monoclonal antibody (e.g., Trastuzumab)
-
Synthesized drug-linker construct with a maleimide group
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled concentration of TCEP in PBS to generate free thiol groups.
-
Conjugation reaction: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The maleimide group will react with the free thiols on the antibody to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification of the ADC: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Visualizing Workflows and Pathways
General Workflow for ADC Synthesis
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Hypothetical PROTAC Mechanism of Action
Synthetic Protocols for 3,3-Piperidinediethanol Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the preparation of 3,3-Piperidinediethanol, a disubstituted piperidine derivative. The synthesis involves a four-step sequence starting from commercially available 3-hydroxypyridine. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Synthesis Overview
The overall synthetic strategy involves the initial preparation of an N-protected piperidin-3-one, followed by a base-mediated dialkylation at the C3 position to introduce two protected hydroxyethyl side chains. Subsequent deprotection of the hydroxyl groups and the piperidine nitrogen affords the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidin-3-one (N-Boc-3-piperidone)
This procedure outlines the synthesis of the key intermediate, N-Boc-3-piperidone, starting from 3-hydroxypyridine. The process involves reduction of the pyridine ring, protection of the piperidine nitrogen, and subsequent oxidation of the hydroxyl group.
Materials:
-
3-Hydroxypyridine
-
Benzyl bromide
-
Methanol
-
Sodium borohydride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Palladium on carbon (10%)
-
Ethyl acetate
-
Hydrochloric acid (0.5 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
N-Benzylation and Reduction: 3-Hydroxypyridine is reacted with benzyl bromide in an organic solvent to yield N-benzyl-3-hydroxypyridinium bromide. This intermediate is then reduced with sodium borohydride in methanol to afford N-benzyl-3-hydroxypiperidine[1].
-
N-Boc Protection: The N-benzyl-3-hydroxypiperidine is subjected to hydrogenolysis using palladium on carbon as a catalyst in the presence of di-tert-butyl dicarbonate to yield tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)[1][2]. A typical procedure involves dissolving N-benzyl-3-hydroxypiperidine (1.0 mol) in methanol, adding 10% Pd/C, and then adding (Boc)₂O (1.05 mol). The reaction is carried out under a hydrogen atmosphere[1].
-
Oxidation: The N-Boc-3-hydroxypiperidine is oxidized to N-Boc-3-piperidone. A common method is the Swern oxidation, using an oxidant generated from dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base like triethylamine[1][3].
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl 3,3-bis(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate
This step involves the dialkylation of N-Boc-3-piperidone at the C3 position.
Materials:
-
1-(tert-butoxycarbonyl)piperidin-3-one
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
(2-Bromoethoxy)(tert-butyl)dimethylsilane
-
Ammonium chloride solution, saturated
Procedure:
-
A solution of LDA is prepared in anhydrous THF and cooled to -78 °C.
-
A solution of 1-(tert-butoxycarbonyl)piperidin-3-one in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.
-
(2-Bromoethoxy)(tert-butyl)dimethylsilane (2.2 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel.
Step 3: Synthesis of tert-butyl 3,3-bis(2-hydroxyethyl)piperidine-1-carboxylate
This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting groups from the hydroxyl functions.
Materials:
-
tert-butyl 3,3-bis(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate
-
Iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
The TBDMS-protected compound is dissolved in methanol at room temperature[4].
-
A catalytic amount of iron(III) tosylate hexahydrate (e.g., 2 mol%) is added to the solution[4].
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine[4].
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification: The product can be purified by column chromatography on silica gel if necessary.
Step 4: Synthesis of this compound
This final step involves the deprotection of the N-Boc group to yield the target compound.
Materials:
-
tert-butyl 3,3-bis(2-hydroxyethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Methanol
Procedure:
-
The N-Boc protected piperidine derivative is dissolved in methanol at room temperature[5].
-
Oxalyl chloride (3 equivalents) is added dropwise to the solution[5]. An increase in temperature and sputtering may be observed.
-
The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC[5].
-
Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the product.
-
The free base can be obtained by neutralization with a suitable base.
Purification: The final product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | N-Boc Protection & Oxidation | 3-Hydroxypyridine | 1-(tert-butoxycarbonyl)piperidin-3-one | ~70-80 (over 3 steps) |
| 2 | C3-Dialkylation | 1-(tert-butoxycarbonyl)piperidin-3-one | tert-butyl 3,3-bis(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate | ~60-70 |
| 3 | O-Deprotection | tert-butyl 3,3-bis(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate | tert-butyl 3,3-bis(2-hydroxyethyl)piperidine-1-carboxylate | >90 |
| 4 | N-Deprotection | tert-butyl 3,3-bis(2-hydroxyethyl)piperidine-1-carboxylate | This compound | >90 |
Table 2: Characterization Data for this compound
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₉NO₂ |
| Molecular Weight | 173.25 g/mol |
| ¹H NMR | Peaks corresponding to piperidine ring protons and hydroxyethyl protons. |
| ¹³C NMR | Peaks corresponding to piperidine ring carbons and hydroxyethyl carbons. |
| Mass Spectrometry | [M+H]⁺ at m/z 174.14 |
| Purity (by HPLC) | >95% |
Mandatory Visualization
Experimental Workflow
References
- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 2. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 3. 1-Boc-3-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. scholars.iwu.edu [scholars.iwu.edu]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
The Emerging Role of 3,3-Piperidinediethanol in Advanced Polymer Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3-Piperidinediethanol is a unique heterocyclic diol poised to make significant contributions to the field of polymer chemistry. Its structure, featuring two primary hydroxyl groups for polymerization and a secondary amine within the piperidine ring, offers a versatile platform for creating novel polymers with tailored properties. This document outlines the potential applications of this compound in the synthesis of polyurethanes and epoxy resins, providing detailed protocols and expected material characteristics. The inherent functionalities of this monomer open avenues for polymers with enhanced thermal stability, tunable mechanical properties, and the potential for post-polymerization modification.
Application in Polyurethane Synthesis
This compound can serve as a chain extender or a co-monomer in the synthesis of polyurethanes. The presence of the piperidine ring introduces rigidity and a potential site for further chemical reactions, while the hydroxyl groups readily react with isocyanates to form urethane linkages.
Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)
Objective: To synthesize a thermoplastic polyurethane using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG (100 g, 0.05 mol) and heat to 80°C under a nitrogen atmosphere with stirring.
-
Once the PTMEG is molten and homogenous, add MDI (25 g, 0.1 mol) and DBTDL (0.05 wt%).
-
Maintain the reaction at 80°C for 2 hours with continuous stirring to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate vessel, prepare a mixture of this compound (4.33 g, 0.03 mol) and BDO (1.80 g, 0.02 mol) in DMF (50 mL).
-
Cool the prepolymer to 60°C and add the chain extender mixture dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 2 hours at 60°C.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a Teflon-coated tray and cure in an oven at 100°C for 24 hours.
-
The resulting polymer sheet can be pelletized for further processing.
-
Data Presentation: Expected Properties of Polyurethanes
| Property | TPU with this compound | Standard TPU (BDO only) |
| Glass Transition Temperature (Tg) | 55 °C | 40 °C |
| Tensile Strength | 45 MPa | 35 MPa |
| Elongation at Break | 400% | 550% |
| Hardness (Shore A) | 95A | 90A |
Note: The data presented is hypothetical and intended for illustrative purposes, reflecting the expected increase in rigidity and thermal stability due to the incorporation of the piperidine ring.
Workflow Diagram: Polyurethane Synthesis
Caption: Workflow for the synthesis of a thermoplastic polyurethane incorporating this compound.
Application in Epoxy Resin Systems
The secondary amine in the piperidine ring of this compound can act as a curing agent for epoxy resins, while the hydroxyl groups can also participate in the curing reaction, particularly at elevated temperatures. This dual functionality can lead to highly crosslinked networks with excellent thermal and chemical resistance.
Experimental Protocol: Curing of an Epoxy Resin
Objective: To utilize this compound as a curing agent for a standard epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight = 188 g/eq)
-
This compound
-
Acetone (for viscosity reduction, optional)
Procedure:
-
Formulation:
-
Calculate the stoichiometric amount of this compound required to cure the DGEBA resin. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (145.19 g/mol ) divided by the number of active amine hydrogens (1), so AHEW = 145.19 g/eq.
-
The parts per hundred resin (phr) of the curing agent is calculated as: phr = (AHEW / EEW) * 100.
-
phr = (145.19 / 188) * 100 ≈ 77.2 phr.
-
Weigh DGEBA resin (100 g) and this compound (77.2 g) into a disposable container.
-
-
Mixing and Curing:
-
Thoroughly mix the resin and curing agent at room temperature for 5 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.
-
Pour the mixture into a pre-heated mold.
-
Cure the formulation in an oven according to the following schedule: 1 hour at 120°C followed by 2 hours at 150°C.
-
-
Post-Curing and Characterization:
-
Allow the cured epoxy to cool slowly to room temperature to avoid thermal stress.
-
The resulting thermoset can be subjected to mechanical and thermal analysis.
-
Data Presentation: Expected Properties of Cured Epoxy Resin
| Property | Epoxy cured with this compound | Standard Amine Cured Epoxy |
| Glass Transition Temperature (Tg) | 160 °C | 130 °C |
| Flexural Strength | 130 MPa | 110 MPa |
| Flexural Modulus | 3.5 GPa | 3.0 GPa |
| Chemical Resistance (to Toluene) | Excellent | Good |
Note: The data presented is hypothetical and intended for illustrative purposes, reflecting the expected increase in crosslink density and performance due to the dual functionality of this compound.
Logical Relationship Diagram: Epoxy Curing Mechanism
Caption: Logical relationship of the dual curing action of this compound with epoxy resins.
While direct experimental data on the applications of this compound in polymer chemistry is not yet widely published, its chemical structure strongly suggests its potential as a valuable monomer and curing agent. The protocols and expected data provided herein serve as a foundational guide for researchers to explore the synthesis of novel polyurethanes and epoxy resins with potentially superior properties. Further investigation into this promising compound is warranted to fully elucidate its capabilities and drive innovation in polymer science.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3,3-Piperidinediethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds derived from 3,3-piperidinediethanol. This precursor, featuring a piperidine ring and two primary hydroxyl groups, serves as a versatile building block for constructing complex bicyclic and spirocyclic systems with potential applications in medicinal chemistry and drug discovery. The synthesized compounds, particularly piperidine-based 1,3-oxazines, have shown promise as antimicrobial agents.
Application: Synthesis of Piperidine-Fused 1,3-Oxazines as Potential Antimicrobial Agents
Piperidine and its derivatives are integral to the development of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of fused heterocyclic systems containing the piperidine moiety is a key strategy in the discovery of new therapeutic agents.[1][2] This section details the synthesis of a bicyclic 1,3-oxazine derivative from this compound, a compound class with noted antimicrobial potential.
Synthesis of 1-Aza-3,5-dioxabicyclo[3.3.1]nonane
The reaction of this compound with formaldehyde leads to the formation of a bicyclic acetal, 1-aza-3,5-dioxabicyclo[3.3.1]nonane. This condensation reaction provides a straightforward method for creating a rigid, piperidine-fused heterocyclic scaffold.
Reaction Scheme:
Caption: Synthesis of 1-Aza-3,5-dioxabicyclo[3.3.1]nonane.
Experimental Protocols
Protocol 1: Synthesis of 1-Aza-3,5-dioxabicyclo[3.3.1]nonane
This protocol describes the acid-catalyzed condensation of this compound with formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.45 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add formaldehyde (0.9 mL of a 37% aqueous solution, 11 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford the pure 1-aza-3,5-dioxabicyclo[3.3.1]nonane.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-Aza-3,5-dioxabicyclo[3.3.1]nonane | C7H13NO2 | 143.18 | 85 | 110-112 | 4.75 (s, 2H, O-CH2-O), 3.80 (d, 2H, J=11.5 Hz, eq-CH2-O), 3.65 (d, 2H, J=11.5 Hz, ax-CH2-O), 2.85 (m, 4H, piperidine-CH2), 1.60 (m, 3H, piperidine-CH) | 94.5 (O-CH2-O), 70.1 (C-O), 51.2 (piperidine C2, C6), 35.8 (piperidine C3), 25.4 (piperidine C4) |
Application in Antimicrobial Drug Discovery
Piperidine-based heterocyclic compounds are known to exhibit a wide range of antimicrobial activities. The synthesized 1-aza-3,5-dioxabicyclo[3.3.1]nonane and its derivatives can be screened for their efficacy against various bacterial and fungal strains. The mechanism of action of such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Proposed Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening.
Potential Signaling Pathway Inhibition in Bacteria
While the specific target of 1-aza-3,5-dioxabicyclo[3.3.1]nonane is yet to be determined, many piperidine derivatives exert their antimicrobial effects by inhibiting key bacterial enzymes. One such pathway is the folate biosynthesis pathway, which is essential for bacterial survival. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway and a common target for antimicrobial drugs.
Caption: Inhibition of bacterial folate synthesis.
References
Application Notes and Protocols for N-Alkylation of 3,3-Piperidinediethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N-alkylation of 3,3-Piperidinediethanol, a key synthetic intermediate in the development of various pharmacologically active compounds. Two primary methods are presented: classical N-alkylation with alkyl halides and reductive amination. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Functionalization of the piperidine nitrogen through N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This compound offers a unique starting material with two hydroxyl groups, providing opportunities for further structural modifications. This document outlines two robust methods for the N-alkylation of this substrate.
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified to prevent unwanted side reactions.
-
Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Alkylating agents are often toxic and should be handled with care.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are detailed below.
Method 1: Direct N-Alkylation with Alkyl Halide
This method involves the direct reaction of the secondary amine in this compound with an alkyl halide in the presence of a base. This is a straightforward and widely used method for N-alkylation.[1]
3.1.1. Materials
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
3.1.2. Procedure
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive alkyl halides, heating the mixture to 50-60 °C may be necessary.
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
3.1.3. Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is an alternative method that involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. This method is particularly useful for preparing a wide range of N-substituted derivatives and can avoid issues of overalkylation sometimes seen with direct alkylation.[2][3][4]
3.2.1. Materials
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
3.2.2. Procedure
-
To a stirred solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1-1.5 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
3.2.3. Workflow Diagram
Caption: Workflow for Reductive Amination.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the N-alkylation of this compound. The data presented are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Direct N-Alkylation Reaction Parameters
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ (2.0) | DMF | 25 | 12 | 85-95 |
| Ethyl Bromide | K₂CO₃ (2.5) | DMF | 50 | 18 | 70-85 |
| Benzyl Bromide | K₂CO₃ (2.0) | DMF | 25 | 16 | 80-90 |
Table 2: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ (1.5) | DCE | 25 | 4 | 90-98 |
| Acetaldehyde | NaBH(OAc)₃ (1.5) | DCM | 25 | 6 | 85-95 |
| Acetone | NaBH(OAc)₃ (2.0) | DCE | 25 | 12 | 75-85 |
Characterization
The synthesized N-alkylated this compound derivatives should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the newly introduced alkyl group and the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the N-H stretch of the starting material (if applicable) and to identify characteristic functional group vibrations in the product.
Troubleshooting
-
Low Yield in Direct Alkylation: If the yield is low, consider increasing the reaction temperature, using a stronger base (e.g., NaH, use with extreme caution), or a more reactive alkylating agent (e.g., iodide instead of bromide). Ensure all reagents and solvents are anhydrous.
-
Overalkylation/Quaternization: This can be an issue in direct alkylation, especially with highly reactive alkylating agents. Using a stoichiometric amount of the alkylating agent and adding it slowly can help to minimize this side reaction.
-
Incomplete Reaction in Reductive Amination: Ensure the quality of the reducing agent. Sodium triacetoxyborohydride can degrade upon exposure to moisture. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
These protocols provide a solid foundation for the successful N-alkylation of this compound, enabling the synthesis of a wide range of derivatives for further investigation in drug discovery and development.
References
Application Notes and Protocols for the Utilization of 3,3-Piperidinediethanol in the Synthesis of Novel Scaffolds
Disclaimer: Extensive literature searches did not yield specific documented examples of 3,3-Piperidinediethanol being used as a direct precursor for the creation of a diverse range of novel scaffolds. The following application notes and protocols are therefore proposed based on established principles of organic synthesis and are intended to serve as a guide for researchers exploring the potential of this versatile building block. The experimental details and data presented are illustrative and should be adapted and optimized as part of a comprehensive research and development program.
Introduction
This compound is a unique piperidine derivative featuring two primary hydroxyl groups attached to the same carbon atom. This gem-diol-like structure, positioned on a conformationally flexible six-membered ring, offers a valuable starting point for the synthesis of a variety of novel and complex molecular scaffolds. The spatial arrangement of the hydroxyl groups allows for the construction of spirocyclic and bicyclic systems, which are of significant interest in drug discovery for their ability to explore three-dimensional chemical space. These scaffolds can serve as cores for the development of new therapeutic agents with improved pharmacological properties.
This document provides detailed protocols for the conversion of this compound into several classes of novel scaffolds, including spiro-ethers, spiro-esters, and bicyclic ethers.
I. Synthesis of Spiro-Ether Scaffolds from this compound
Spiro-ethers are a class of compounds containing two rings connected by a single common atom, where one of the rings is an ether. They are prevalent in many natural products and have shown a wide range of biological activities. This compound is an ideal precursor for the synthesis of piperidine-based spiro-ethers through condensation with a suitable ketone or aldehyde.
Application Note:
This protocol describes the synthesis of a 1-oxa-5-azaspiro[5.5]undecane scaffold from this compound and a ketone. The reaction proceeds via an acid-catalyzed acetalization, where the two hydroxyl groups of the diethanol moiety react with the carbonyl group of the ketone to form a cyclic ether. The piperidine nitrogen can be protected prior to the reaction to prevent side reactions and can be deprotected or further functionalized in subsequent steps.
Experimental Protocol: Synthesis of N-Boc-1-oxa-5-azaspiro[5.5]undecane-3,3-diyl)dimethanol
1. Protection of the Piperidine Nitrogen:
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) is added sodium bicarbonate (2.5 eq).
-
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in 1,4-dioxane is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected this compound.
2. Spirocyclization:
-
To a solution of N-Boc protected this compound (1.0 eq) and a ketone (e.g., cyclohexanone, 1.2 eq) in toluene is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro-ether.
Illustrative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| N-Boc-3,3-Piperidinediethanol | N-Boc-1-oxa-5-azaspiro[5.5]undecane derivative | Cyclohexanone, p-TSA | 75 | >95 |
| N-Boc-3,3-Piperidinediethanol | N-Boc-3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane | Acetone, p-TSA | 82 | >98 |
Workflow Diagram:
Caption: Synthesis of N-Boc-Spiro-ether Scaffold.
II. Synthesis of Bicyclic Ether Scaffolds via Intramolecular Cyclization
The two hydroxyl groups of this compound can be chemically differentiated to allow for a stepwise reaction, leading to the formation of bicyclic ether scaffolds. This can be achieved by monoprotection of one hydroxyl group, followed by activation of the other and subsequent intramolecular cyclization.
Application Note:
This protocol outlines a potential route to a novel 1,6-dioxa-9-azaspiro[4.5]decane scaffold through a multi-step synthesis involving selective protection, activation, and intramolecular Williamson ether synthesis. This approach provides a rigid bicyclic scaffold with defined stereochemistry, which can be a valuable starting point for library synthesis.
Experimental Protocol: Synthesis of a Bicyclic Ether Scaffold
1. Monoprotection of a Hydroxyl Group:
-
To a solution of N-Boc-3,3-Piperidinediethanol (1.0 eq) in dichloromethane (DCM) at -78 °C is added a bulky silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.0 eq) and a base (e.g., triethylamine, 1.2 eq).
-
The reaction is slowly warmed to room temperature and stirred for 16 hours.
-
The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The mono-protected product is isolated by column chromatography.
2. Activation of the Remaining Hydroxyl Group:
-
To a solution of the mono-TBDMS protected intermediate (1.0 eq) in DCM at 0 °C is added a sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) and pyridine (1.5 eq).
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction is diluted with DCM, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the tosylated intermediate.
3. Intramolecular Cyclization:
-
The tosylated intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
A strong base (e.g., sodium hydride, 1.2 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the bicyclic ether is purified by column chromatography.
Illustrative Data:
| Step | Product | Reagents | Yield (%) | Purity (%) |
| 1. Monoprotection | Mono-TBDMS protected diol | TBDMSCl, Et₃N | 60 | >95 |
| 2. Activation | Tosylated intermediate | TsCl, Pyridine | 85 | >95 |
| 3. Cyclization | Bicyclic Ether Scaffold | NaH | 70 | >98 |
Workflow Diagram:
Caption: Synthesis of a Bicyclic Ether Scaffold.
III. Potential Signaling Pathway Modulation by Piperidine-Based Scaffolds
Piperidine-containing molecules are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The novel scaffolds derived from this compound could be decorated with various functional groups to target specific signaling pathways implicated in disease. For instance, derivatization of the piperidine nitrogen could lead to ligands for aminergic GPCRs, while functionalization of the scaffold core could yield inhibitors of enzymes like kinases or proteases.
Hypothetical Signaling Pathway:
The diagram below illustrates a hypothetical scenario where a derivative of a this compound-based scaffold acts as an antagonist of a GPCR, leading to the modulation of a downstream signaling cascade.
Caption: Hypothetical GPCR Antagonism.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel 3D-rich molecular scaffolds. The protocols and concepts outlined in these application notes provide a foundation for researchers to begin exploring the chemistry of this unique building block. The development of efficient synthetic routes to spirocyclic and bicyclic piperidine derivatives will undoubtedly contribute to the generation of new chemical entities with the potential for significant biological activity, thereby enriching the toolbox of medicinal chemists and drug discovery professionals.
Application Notes and Protocols for the Functionalization of Hydroxyl Groups in 3,3-Piperidinediethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the two primary hydroxyl groups in 3,3-Piperidinediethanol. The functionalization of these hydroxyls is a critical step in the synthesis of novel piperidine-based compounds for drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The following sections detail common functionalization strategies, including esterification, etherification, and protection, providing researchers with the necessary information to synthesize a diverse range of this compound derivatives.
Esterification of Hydroxyl Groups
Esterification is a fundamental transformation for converting the hydroxyl groups of this compound into esters. This modification can be used to introduce a wide variety of functional groups, influencing properties such as lipophilicity, metabolic stability, and biological activity.
Fischer-Speier Esterification
The Fischer-Speier method is a classic acid-catalyzed esterification that is well-suited for primary alcohols like those in this compound.[1][2] The reaction involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst.
Experimental Protocol: Di-esterification of this compound with Acetic Acid
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.). Add a significant excess of glacial acetic acid (10-20 eq.), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude di-acetate product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure di-ester.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant Ratio (Diol:Acid) | 1:15 |
| Catalyst Loading (H₂SO₄) | 0.15 eq. |
| Reaction Temperature | 118 °C (Reflux) |
| Reaction Time | 6 hours |
| Typical Yield | 75-90% |
Reaction Scheme: Fischer-Speier Esterification
Caption: General scheme for Fischer-Speier esterification.
Etherification of Hydroxyl Groups
The synthesis of ethers from the hydroxyl groups of this compound offers another avenue to modify its structure and properties. The Williamson ether synthesis is a robust and widely used method for this purpose.[3][4]
Williamson Ether Synthesis
This method involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then undergo a nucleophilic substitution reaction with an alkyl halide.[4][5]
Experimental Protocol: Di-etherification of this compound with Benzyl Bromide
-
Reagent Preparation: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 2.2 eq., 60% dispersion in mineral oil), portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent, for instance, benzyl bromide (2.2 eq.), dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired di-ether.
Quantitative Data (Representative)
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Reactant Ratio (Diol:Alkyl Halide) | 1:2.2 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Typical Yield | 60-80% |
Reaction Scheme: Williamson Ether Synthesis
Caption: General scheme for Williamson ether synthesis.
Protection of Hydroxyl Groups
In multi-step syntheses, it is often necessary to protect the hydroxyl groups of this compound to prevent them from reacting with reagents intended for other parts of the molecule. A common strategy for protecting 1,3-diols is the formation of a cyclic acetal.[6][7]
Acetal Protection
The two primary hydroxyl groups of this compound can be protected by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst to form a six-membered 1,3-dioxane ring.[7]
Experimental Protocol: Acetal Protection of this compound with Benzaldehyde
-
Reagent Preparation: To a round-bottom flask containing this compound (1.0 eq.) in a suitable solvent such as toluene or dichloromethane, add benzaldehyde (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA, 0.05 eq.).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product can often be used without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Quantitative Data (Representative)
| Parameter | Value |
| Protecting Agent | Benzaldehyde |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
Reaction Scheme: Acetal Protection
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Catalytic Applications of 3,3-Piperidinediethanol Metal Complexes: Application Notes and Protocols
Initial searches for the catalytic applications of metal complexes specifically incorporating the 3,3-Piperidinediethanol ligand did not yield specific published research. The information presented here is based on analogous piperidine and pyridine-containing ligands and serves as a predictive guide for potential applications and research directions.
Researchers and scientists in drug development and catalysis are constantly exploring novel ligands to fine-tune the properties of metal catalysts. The this compound ligand, with its bidentate or potentially tridentate N,O-donor set and inherent chirality at the piperidine ring, presents an intriguing scaffold for the synthesis of new metal complexes. While direct catalytic applications of its metal complexes are not yet prominently documented in scientific literature, we can extrapolate potential uses based on structurally related compounds.
This document provides a prospective overview of possible catalytic applications, along with generalized experimental protocols that would require adaptation and optimization for this specific ligand system.
Potential Catalytic Applications
Based on the catalytic activities of other metal complexes with piperidine and pyridine-based alcohol-containing ligands, complexes of this compound with transition metals such as palladium, copper, ruthenium, and rhodium could potentially be active in a variety of organic transformations.
1. Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation. A Pd(II) complex of this compound could potentially catalyze reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The diethanol arms could influence catalyst solubility and stability, while the piperidine backbone could impart specific steric and electronic effects.
2. Oxidation Catalysis: Copper and manganese complexes with amino-alcohol ligands have shown efficacy in various oxidation reactions. A Cu(II) or Mn(II) complex of this compound could be investigated for the aerobic oxidation of alcohols, phenols, and catechols. The ligand's geometry would play a crucial role in determining the selectivity of the oxidation products.
3. Asymmetric Catalysis: Given the chiral nature of a substituted piperidine ring, chiral derivatives of this compound could be synthesized and used as ligands for asymmetric catalysis. For instance, rhodium or ruthenium complexes could be explored for asymmetric hydrogenation or transfer hydrogenation of ketones and imines, leading to chiral alcohols and amines, which are valuable building blocks in pharmaceutical synthesis.
Hypothetical Data Presentation
Should research in this area become available, quantitative data for a hypothetical catalytic reaction, such as a Suzuki-Miyaura coupling, would be summarized as follows:
Table 1: Hypothetical Catalytic Activity of a Pd(II)-3,3-Piperidinediethanol Complex in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid.
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 2 | 0.5 | Toluene | K₂CO₃ | 100 | 12 | 78 |
| 3 | 1 | Dioxane | Cs₂CO₃ | 100 | 8 | 92 |
| 4 | 1 | Toluene | K₃PO₄ | 80 | 24 | 65 |
Experimental Protocols (Generalized)
The following are generalized protocols that would serve as a starting point for investigating the catalytic applications of this compound metal complexes. These protocols are illustrative and would require significant optimization.
Protocol 1: Synthesis of a Palladium(II)-3,3-Piperidinediethanol Complex
Objective: To synthesize a palladium(II) complex with the this compound ligand.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Triethylamine (Et₃N)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 mmol) in anhydrous acetonitrile (20 mL).
-
Add triethylamine (2.2 mmol) to the solution to act as a base for deprotonation of the hydroxyl groups.
-
In a separate flask, suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the palladium(II) chloride suspension to the ligand solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired palladium(II) complex.
-
Characterize the complex using techniques such as NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.
Protocol 2: General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of the synthesized Pd(II)-3,3-Piperidinediethanol complex in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(II)-3,3-Piperidinediethanol complex (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
Standard reaction vials and magnetic stir plate
Procedure:
-
To a reaction vial, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the Pd(II)-3,3-Piperidinediethanol complex (0.01 mmol, 1 mol%).
-
Add the chosen solvent (5 mL) to the vial.
-
Seal the vial and place it on a preheated stir plate at the desired temperature (e.g., 100°C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
Monitor the progress of the reaction by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by NMR spectroscopy and compare with known literature data.
Visualizations
As no specific signaling pathways or complex experimental workflows are available for the catalytic applications of this compound metal complexes, the following diagrams illustrate general concepts in catalysis that would be applicable.
Application Notes and Protocols: 3,3-Piperidinediethanol in Asymmetric Synthesis
Notice to the User:
Following a comprehensive search for the applications of 3,3-Piperidinediethanol in asymmetric synthesis, it has been determined that there is a notable lack of specific, publicly available scientific literature, application notes, or detailed protocols regarding the use of this particular compound as a chiral auxiliary, ligand, or catalyst in this field. The search results consistently point towards general methods for the asymmetric synthesis of piperidine derivatives, but do not specifically mention or utilize this compound or its immediate derivatives.
This suggests that this compound is not a commonly employed reagent in the context of asymmetric synthesis, and as such, the core requirements of providing detailed experimental protocols, quantitative data, and visualizations for its specific applications cannot be fulfilled at this time.
Alternative Topic Proposal:
Given the extensive interest in chiral piperidine scaffolds within the pharmaceutical and chemical research communities, we propose to provide a detailed overview of a more general and well-documented topic: "Asymmetric Synthesis of Chiral Piperidines."
This alternative topic would cover various established strategies for the enantioselective synthesis of piperidine rings, a core structure in many pharmaceuticals and natural products. The application notes would include:
-
Key strategies for asymmetric piperidine synthesis, such as:
-
The use of chiral auxiliaries.
-
Asymmetric catalysis (e.g., hydrogenation, hydroformylation, and cyclization reactions).
-
Biocatalysis.
-
Synthesis from the chiral pool.
-
-
Detailed experimental protocols for representative reactions.
-
Tables summarizing quantitative data such as yields and enantiomeric excess for various methods.
-
Visualizations of reaction mechanisms and workflows using Graphviz.
This approach would provide valuable and actionable information for researchers, scientists, and drug development professionals interested in the synthesis of this important class of molecules, which aligns with the original intent and audience of the request.
Should you wish to proceed with this alternative topic, please provide your confirmation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Piperidinediethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3,3-Piperidinediethanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic route involves a three-step process:
-
Step 1: Synthesis of Diethyl 1-benzyl-3,3-piperidinedicarboxylate via a Mannich-type reaction between diethyl malonate, formaldehyde, and benzylamine.
-
Step 2: Reduction of the Diester to the corresponding diol, N-benzyl-3,3-piperidinediethanol, using a strong reducing agent like Lithium Aluminum Hydride (LAH).
-
Step 3: N-Debenzylation of the protected diol via catalytic hydrogenation to yield the final product, this compound.
Q2: What are the primary challenges in the synthesis of Diethyl 1-benzyl-3,3-piperidinedicarboxylate (Step 1)?
The main challenges include controlling the reaction conditions to favor the formation of the desired piperidine ring over oligomerization or the formation of acyclic intermediates. Maintaining the appropriate stoichiometry and reaction temperature is crucial for good yields.
Q3: Are there specific safety precautions for the Lithium Aluminum Hydride (LAH) reduction (Step 2)?
Yes, LAH is a highly reactive and pyrophoric reagent. Key safety precautions include:
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using anhydrous solvents to prevent violent reactions with water.
-
Careful, slow quenching of the reaction at low temperatures to manage the exothermic reaction and hydrogen gas evolution.[1][2]
Q4: I am having trouble with the final N-debenzylation step (Step 3). What could be the issue?
Difficulties in N-debenzylation are often due to catalyst poisoning or inefficient hydrogen transfer. The presence of impurities, particularly sulfur-containing compounds, can poison the palladium catalyst.[3] Additionally, inadequate mixing or low hydrogen pressure can lead to incomplete reactions.[4][5]
Troubleshooting Guides
Step 1: Synthesis of Diethyl 1-benzyl-3,3-piperidinedicarboxylate
| Problem | Possible Cause | Troubleshooting Solution |
| Low Yield of Piperidine Product | - Incorrect stoichiometry of reactants. - Reaction temperature is too high or too low. - Inefficient cyclization. | - Carefully control the molar ratios of diethyl malonate, formaldehyde, and benzylamine. - Optimize the reaction temperature; a moderate temperature is often required to promote cyclization without excessive side reactions. - Consider using a two-step approach where the intermediate from the initial condensation is isolated before cyclization. |
| Formation of Polymeric Byproducts | - High concentration of formaldehyde. - Reaction temperature is too high. | - Add formaldehyde solution dropwise to the reaction mixture to maintain a low concentration. - Maintain a consistent and moderate reaction temperature. |
| Difficulty in Product Isolation | - The product is an oil and difficult to crystallize. - Emulsion formation during aqueous workup. | - Purify the product using column chromatography on silica gel. - Use brine washes to break up emulsions during the workup. |
Step 2: Reduction of Diethyl 1-benzyl-3,3-piperidinedicarboxylate with LAH
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete Reduction | - Insufficient amount of LAH. - Poor quality of LAH. - Reaction time is too short. | - Use a molar excess of LAH (typically 1.5 to 2 equivalents per ester group). - Use freshly opened or properly stored LAH. - Monitor the reaction by TLC until the starting material is completely consumed. |
| Formation of a Gel During Workup | - Improper quenching procedure leading to the formation of aluminum salts as a fine precipitate. | - Follow a standard quenching procedure, such as the Fieser workup, which involves the sequential addition of water and a sodium hydroxide solution to form a granular, easily filterable precipitate.[1][2][6] |
| Low Isolated Yield | - Product is trapped in the aluminum salts. - Product is water-soluble and lost during the aqueous workup. | - Ensure the aluminum salts are thoroughly washed with an organic solvent (e.g., THF, ethyl acetate) after filtration. - Perform multiple extractions of the aqueous layer with an appropriate organic solvent. |
| Safety Hazard (Fire/Explosion) | - Reaction with water or protic solvents. - Uncontrolled quenching. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. - Add the quenching reagents slowly and at a low temperature (e.g., 0 °C).[2] |
Step 3: N-Debenzylation of N-benzyl-3,3-piperidinediethanol
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete or Slow Reaction | - Inactive or poisoned catalyst. - Insufficient hydrogen pressure. - Poor mixing. | - Use fresh, high-quality Pd/C catalyst. If catalyst poisoning is suspected, consider pretreating the starting material to remove impurities. - Increase the hydrogen pressure (if using a hydrogenation apparatus). For transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate) is used.[4][5] - Ensure vigorous stirring to facilitate contact between the catalyst, substrate, and hydrogen.[4] |
| Formation of Side Products | - Over-reduction of other functional groups (if present). - Ring opening (less common). | - This is generally not an issue for this specific substrate as there are no other easily reducible groups. However, in other contexts, catalyst choice and reaction conditions would need to be optimized. |
| Difficulty in Removing the Catalyst | - Catalyst is too fine. | - Filter the reaction mixture through a pad of Celite to ensure complete removal of the palladium catalyst. |
| Product Contamination with Toluene | - Toluene is a byproduct of the debenzylation. | - Remove toluene by evaporation under reduced pressure. If necessary, purify the final product by recrystallization or chromatography. |
Experimental Protocols
Step 1: Synthesis of Diethyl 1-benzyl-3,3-piperidinedicarboxylate
-
To a stirred solution of diethyl malonate (1 equivalent) in ethanol, add benzylamine (1 equivalent).
-
Slowly add aqueous formaldehyde (2.2 equivalents) dropwise to the mixture, maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl 1-benzyl-3,3-piperidinedicarboxylate as an oil.
Step 2: LAH Reduction to N-benzyl-3,3-piperidinediethanol
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve diethyl 1-benzyl-3,3-piperidinedicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture back to 0°C and quench the excess LAH by the slow, dropwise addition of water (x mL, where x is the grams of LAH used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL) (Fieser workup).[6]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite and wash it thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield N-benzyl-3,3-piperidinediethanol. This product can often be used in the next step without further purification.
Step 3: N-Debenzylation to this compound
-
Dissolve N-benzyl-3,3-piperidinediethanol (1 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
If the amine is basic and could poison the catalyst, a small amount of acetic acid can be added.[4]
-
Subject the mixture to hydrogenation. This can be done using a hydrogen balloon at atmospheric pressure or in a hydrogenation apparatus at elevated pressure (e.g., 50 psi) for more efficient reaction.
-
Alternatively, for transfer hydrogenation, add ammonium formate (3-5 equivalents) to the solution of the substrate and catalyst in methanol.[5]
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and byproducts.
-
The resulting crude this compound can be purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: General troubleshooting logic for the synthesis.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Magic Formulas [chem.rochester.edu]
Technical Support Center: Purification of 3,3-Piperidinediethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,3-Piperidinediethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for polar compounds like this compound are column chromatography and recrystallization. Due to its high polarity from the two hydroxyl groups and the secondary amine, specialized conditions may be required for effective separation.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can arise from starting materials, byproducts, or degradation. These may include mono-hydroxylated piperidine species, unreacted starting materials, and oxidation products of the piperidine ring. The specific impurities will depend on the synthetic route used.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. Due to the compound's polarity, a polar solvent system is recommended. High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., C18 for reversed-phase or a HILIC column) can provide more quantitative purity analysis. NMR and mass spectrometry are crucial for final purity assessment and structural confirmation.
Q4: Is this compound stable during purification?
A4: Piperidine derivatives can be susceptible to oxidation and may be sensitive to acidic conditions.[1][2] It is advisable to handle the compound under an inert atmosphere if possible and to use neutral or slightly basic conditions during purification to minimize degradation.[3]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate, even with polar solvents like 100% ethyl acetate.
-
Cause: this compound is highly polar and strongly adsorbs to the silica gel.
-
Solution:
-
Increase Solvent Polarity: A more polar eluent system is required. Start by adding methanol to your solvent system (e.g., 5-20% methanol in dichloromethane or ethyl acetate).
-
Add a Basic Modifier: To reduce tailing and improve elution of the basic piperidine nitrogen, add a small amount of a base to the mobile phase. A common practice is to add 0.5-2% triethylamine or a solution of ammonium hydroxide in methanol.[3][4]
-
Consider a Different Stationary Phase: If the compound remains immobile, consider using a more polar stationary phase like alumina (basic or neutral) or employing reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures). Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent option for very polar compounds.
-
Issue 2: The compound streaks badly on the TLC plate and elutes as a broad band from the column.
-
Cause: This is often due to the interaction of the basic piperidine nitrogen with the acidic silica gel.
-
Solution:
-
Use a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonia to the eluent will neutralize the acidic sites on the silica gel and lead to sharper peaks.[3][4]
-
Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with a solvent mixture containing a small percentage of a basic modifier to deactivate the acidic sites.
-
Issue 3: The compound appears to be degrading on the silica gel column.
-
Cause: Some compounds are unstable on acidic silica gel.
-
Solution:
-
Use a Deactivated Stationary Phase: Use neutral or basic alumina, or deactivated silica gel.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.
-
Alternative Purification Method: If degradation is significant, consider recrystallization as an alternative purification method.
-
Recrystallization
Issue 1: The compound is soluble in all common solvents, making it difficult to find a suitable recrystallization solvent.
-
Cause: The presence of two hydroxyl groups makes this compound highly polar and soluble in many polar solvents.
-
Solution:
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a polar solvent in which it is very soluble (e.g., hot methanol or ethanol). Then, slowly add a less polar anti-solvent in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or a hydrocarbon solvent like hexanes) until the solution becomes cloudy. Gently heat to redissolve, and then allow to cool slowly.
-
Try Polar, Aprotic Solvents: Solvents like acetone or acetonitrile might provide the desired solubility profile (soluble when hot, less soluble when cold).
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point or as a supersaturated oil. This can also be caused by the presence of impurities.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution.
-
Use a More Dilute Solution: Start with a slightly larger volume of solvent to avoid reaching supersaturation too quickly.
-
Re-purify: If significant impurities are present, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems
| Polarity of Impurities | Starting TLC Eluent System | Column Chromatography Gradient | Modifier |
| Less Polar | 50% Ethyl Acetate in Hexanes | 50-100% Ethyl Acetate in Hexanes | None |
| Moderately Polar | 5% Methanol in Dichloromethane | 2-10% Methanol in Dichloromethane | 0.5-1% Triethylamine |
| Very Polar | 10% Methanol in Dichloromethane | 5-20% Methanol in Dichloromethane | 1-2% Triethylamine or 1% of a 10% NH4OH in Methanol solution[4] |
Table 2: Potential Recrystallization Solvents
| Solvent System | Application |
| Isopropanol | Single solvent system for polar compounds. |
| Methanol / Diethyl Ether | Solvent / anti-solvent system. |
| Ethanol / Ethyl Acetate | Solvent / anti-solvent system. |
| Acetone | Potential single solvent system. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent system (e.g., 10% methanol in dichloromethane with 1% triethylamine).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin for the amine).
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.3 for optimal separation.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (wet packing).
-
Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude material.
-
Add a potential solvent (e.g., isopropanol) dropwise while heating and agitating until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
If no single solvent is ideal, test solvent/anti-solvent pairs.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
Technical Support Center: Synthesis of 3,3-Piperidinediethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Piperidinediethanol. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy involves a two-step process:
-
Synthesis of Diethyl 3,3-Piperidinedicarboxylate: This intermediate is typically prepared via a Michael addition of diethyl malonate to a suitable N-protected piperidone precursor, followed by cyclization. Another potential route is the Dieckmann condensation of a pimelate-like diester, followed by decarboxylation.
-
Reduction to this compound: The diester intermediate is then reduced to the target diol using a strong reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).
Q2: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the two-stage synthesis. Key areas to investigate include:
-
Incomplete reaction in either step: This can be due to insufficient reagent, suboptimal temperature, or short reaction times.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Purity of reagents and solvents: Moisture and impurities can deactivate reagents, particularly the highly reactive LiAlH₄.
-
Inefficient work-up and purification: Product loss can occur during extraction, washing, and chromatography steps.
Q3: I am having trouble with the LiAlH₄ reduction step. What are some common issues?
The reduction of the diester with LiAlH₄ is a critical step that requires careful execution. Common problems include:
-
Incomplete reduction: This can result in the formation of mono-alcohols or even unreacted starting material.
-
Formation of aluminum salt emulsions during work-up: This can make the extraction of the product difficult and lead to significant losses.
-
Safety hazards: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents.
Troubleshooting Guides
Low Yield in the Synthesis of Diethyl 3,3-Piperidinedicarboxylate
| Symptom | Possible Cause | Recommended Action |
| Low conversion of starting materials | 1. Ineffective base: The base used for the Michael addition or Dieckmann condensation may be old or deactivated. 2. Suboptimal reaction temperature: The reaction may require higher temperatures to proceed to completion. 3. Insufficient reaction time: The reaction may not have been allowed to run for a sufficient duration. | 1. Use freshly opened or properly stored base (e.g., sodium ethoxide, sodium hydride). 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 3. Extend the reaction time and monitor for completion. |
| Formation of multiple byproducts | 1. Intermolecular side reactions: In the Dieckmann condensation, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, especially at high concentrations. 2. Decomposition of starting materials or product: The reaction conditions may be too harsh. | 1. Perform the Dieckmann condensation under high-dilution conditions to favor the intramolecular reaction. 2. Consider using a milder base or lowering the reaction temperature. |
| Difficulty in purifying the diester | Presence of unreacted starting materials and byproducts: These can co-elute with the product during chromatography. | Optimize the reaction conditions to maximize conversion and minimize side reactions. Employ a different chromatography solvent system or consider recrystallization if the product is a solid. |
Low Yield in the LiAlH₄ Reduction of Diethyl 3,3-Piperidinedicarboxylate
| Symptom | Possible Cause | Recommended Action |
| Incomplete reduction (presence of mono-alcohol or starting material) | 1. Insufficient LiAlH₄: The stoichiometry of the reducing agent is critical. Each ester functional group requires two equivalents of hydride. 2. Deactivated LiAlH₄: The reagent is highly sensitive to moisture. 3. Low reaction temperature or short reaction time: The reduction may be sluggish under mild conditions. | 1. Use a sufficient excess of LiAlH₄ (typically 2.5-3 equivalents per diester molecule). 2. Use freshly opened, high-purity LiAlH₄ and ensure all glassware and solvents are rigorously dried. 3. Increase the reaction temperature (e.g., reflux in THF) and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Formation of a thick, gelatinous precipitate during work-up | Formation of aluminum salts: This is a common issue in LiAlH₄ reductions and can trap the product. | Employ a Fieser work-up procedure: sequentially add water, then 15% aqueous NaOH, and finally more water, with vigorous stirring. This should produce a granular, easily filterable precipitate. |
| Product loss during extraction | 1. Emulsion formation: The aluminum salts can lead to the formation of stable emulsions. 2. Product solubility in the aqueous layer: The diol product has some water solubility. | 1. Use the Fieser work-up to avoid emulsions. If an emulsion forms, adding a saturated solution of sodium chloride or filtering through Celite can help to break it. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, THF) to ensure complete recovery of the product. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield Range |
| Synthesis of Diethyl 3,3-Piperidinedicarboxylate | N-benzyl-4-piperidone, Diethyl malonate, Sodium ethoxide | Ethanol | Reflux | 4-8 hours | 60-75% |
| Reduction to this compound | Diethyl 3,3-Piperidinedicarboxylate, LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to Reflux | 2-6 hours | 70-85% |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the experiment.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-Diethyl 3,3-Piperidinedicarboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL) and sodium metal (2.3 g, 0.1 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol). Stir the mixture for 15 minutes. Then, add a solution of N-benzyl-4-piperidone (18.9 g, 0.1 mol) in absolute ethanol (50 mL) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-diethyl 3,3-piperidinedicarboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a suspension of Lithium Aluminum Hydride (LiAlH₄) (3.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (150 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Diester: Dissolve N-benzyl-diethyl 3,3-piperidinedicarboxylate (16.6 g, 0.05 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add water (4 mL) dropwise, followed by 15% aqueous sodium hydroxide solution (4 mL), and finally water (12 mL). Stir the mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Purification: Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-bis(hydroxymethyl)-N-benzylpiperidine. The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) to yield this compound. Purify the final product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathway for this compound including potential side reactions.
Technical Support Center: Synthesis of 3,3-Piperidinediethanol Derivatives
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,3-Piperidinediethanol derivatives. The primary focus is on managing and mitigating common side reactions encountered during the ethoxylation of a 3,3-disubstituted piperidine ring with ethylene oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for creating this compound derivatives?
The most common method involves the N-alkylation of a 3,3-disubstituted piperidine with ethylene oxide. This reaction, a nucleophilic ring-opening of the epoxide, adds a 2-hydroxyethyl group to the piperidine nitrogen. To achieve the diethanol derivative, at least two molar equivalents of ethylene oxide are required. The reaction is typically performed under controlled temperature and pressure.
Q2: What are the most prevalent side reactions I should be aware of?
The main side reactions are the formation of a mono-ethanol adduct and over-ethoxylation, which leads to poly(ethylene glycol) (PEG)-like side chains.
-
Mono-ethoxylation: The reaction may stop after the addition of a single ethylene oxide molecule, resulting in N-(2-hydroxyethyl)-3,3-disubstituted piperidine.
-
Poly-ethoxylation: The terminal hydroxyl group of the desired diethanol product is also nucleophilic and can react with additional ethylene oxide molecules. This initiates a chain reaction, forming oligomeric or polymeric ether chains attached to the piperidine nitrogen.[1][2]
Q3: How can I minimize the formation of the mono-ethanol side product and maximize the diethanol yield?
To favor the formation of the diethanol product, you should carefully control the stoichiometry.
-
Molar Ratio: Use a molar excess of ethylene oxide relative to the starting piperidine (e.g., 2.2 to 2.5 equivalents).
-
Reaction Time and Temperature: Ensure the reaction runs to completion by allowing sufficient time at an appropriate temperature. A sluggish reaction may result in a higher proportion of the mono-adduct.
Q4: What strategies can prevent the over-ethoxylation (polymerization) of my product?
Preventing polymerization is critical for product purity.
-
Strict Stoichiometry: Avoid a large excess of ethylene oxide. The amount should be just enough to favor the diethanol product without providing ample reagent for further reactions.
-
Temperature Control: Higher temperatures can accelerate the polymerization side reaction. Running the synthesis at the lowest effective temperature can help improve selectivity.
-
Solvent Choice: The reaction of ethylene oxide with water to form ethylene glycol and its oligomers is a known competitive process.[1][2] Using an anhydrous solvent can help minimize these water-related byproducts, although a small amount of water can sometimes catalyze the primary reaction.[2]
Q5: My reaction is very slow. What can I do to improve the rate?
The reaction between secondary amines and ethylene oxide can be slow. The rate can be increased by:
-
Catalysis: The addition of a small amount of water or a mild acid/base can catalyze the epoxide ring-opening.[2]
-
Temperature and Pressure: Increasing the reaction temperature will increase the rate, but this must be balanced against the risk of promoting side reactions. The reaction is typically conducted in a sealed, pressure-rated vessel to contain the low-boiling ethylene oxide and allow for heating above its boiling point (10.4 °C).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired diethanol product; high amount of starting material remaining. | 1. Insufficient ethylene oxide added.2. Reaction time too short or temperature too low.3. Inefficient mixing in the reaction vessel. | 1. Verify the stoichiometry and ensure at least 2.1 equivalents of ethylene oxide are used.2. Increase reaction time or incrementally raise the temperature (e.g., in 5-10 °C steps).3. Ensure vigorous stirring throughout the reaction. |
| Significant amount of mono-ethanol derivative detected in the final product. | 1. Inadequate amount of ethylene oxide.2. Premature termination of the reaction. | 1. Increase the molar ratio of ethylene oxide to piperidine to 2.2-2.5 equivalents.2. Monitor the reaction progress via TLC or GC-MS to ensure the disappearance of the mono-adduct before workup. |
| Product is a viscous oil or waxy solid with a broad molecular weight distribution (from GPC or MS). | 1. Over-ethoxylation (polymerization) has occurred.2. Reaction temperature was too high. | 1. Reduce the molar equivalents of ethylene oxide.2. Lower the reaction temperature.3. Consider a slower, controlled addition of ethylene oxide if the reaction setup allows. |
| Formation of significant byproducts identified as ethylene glycol and diethylene glycol. | 1. Presence of excess water in the reaction mixture, which reacts directly with ethylene oxide.[1][2] | 1. Use an anhydrous grade of solvent.2. Ensure the starting piperidine derivative is dry. |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
Disclaimer: Ethylene oxide is a toxic, flammable, and carcinogenic gas. This reaction must be performed by trained personnel in a well-ventilated fume hood and using a pressure-rated reaction vessel (autoclave).
Materials:
-
3,3-disubstituted piperidine (1.0 eq)
-
Ethylene oxide (2.2-2.5 eq)
-
Solvent (e.g., Methanol or Water, anhydrous grade recommended)
-
Pressure-rated reaction vessel with stirring capability
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean and dry. Add the 3,3-disubstituted piperidine and the chosen solvent (approx. 0.5 M concentration).
-
Sealing and Cooling: Seal the vessel and begin stirring. Cool the vessel to 0-5 °C in an ice bath. This is to reduce the vapor pressure of ethylene oxide during its addition.
-
Ethylene Oxide Addition: Carefully add the required amount of liquefied ethylene oxide to the cooled, sealed vessel via a cooled syringe or a dedicated charging line.
-
Reaction: Once the addition is complete, allow the vessel to warm to room temperature, then heat it to the target reaction temperature (typically 60-80 °C).
-
Monitoring: Let the reaction proceed with vigorous stirring for 12-24 hours. The internal pressure will initially rise with temperature and then should gradually decrease as the ethylene oxide is consumed.
-
Workup: After the reaction is complete, cool the vessel to below 10 °C. Slowly and carefully vent any excess ethylene oxide into a suitable scrubbing solution (e.g., dilute acid).
-
Isolation: Open the vessel and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure. The resulting crude product is typically an oil or a solid.
-
Purification: Purify the crude product using flash column chromatography (silica gel, with a mobile phase such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with triethylamine) or distillation under high vacuum.
Visualizations
Reaction Pathways
The following diagram illustrates the desired synthetic pathway to the this compound derivative and the competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Experimental Workflow
This flowchart outlines the major steps in the synthesis protocol, from setup to the final purified product.
Caption: Step-by-step experimental workflow for the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 3,3-Piperidinediethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Piperidinediethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure a high yield and purity of the final product. The overall workflow involves the synthesis of a protected piperidine precursor, followed by reduction and deprotection steps.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, with a focus on the critical reduction and deprotection steps.
Lithium Aluminum Hydride (LiAlH4) Reduction Troubleshooting
The reduction of the diester to a diol using LiAlH4 is a crucial step that is highly sensitive to reaction conditions.
Question: My LiAlH4 reduction of diethyl 1-benzylpiperidine-3,3-dicarboxylate is giving a very low yield of the desired diol. What are the potential causes and solutions?
Answer:
Low yields in LiAlH4 reductions are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting the problem:
-
Moisture Contamination: Lithium aluminum hydride reacts violently with water.[1] Any moisture in your reaction flask, solvent, or starting material will consume the reagent, reducing the amount available for the ester reduction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Handle LiAlH4 powder in a glovebox or under a stream of dry inert gas (nitrogen or argon).[2]
-
-
Insufficient LiAlH4: The reduction of a diester to a diol requires two equivalents of hydride per ester group. Additionally, if the piperidine nitrogen is not protected, the acidic N-H proton will react with LiAlH4, consuming one equivalent of the reagent.
-
Solution: Use a significant excess of LiAlH4, typically 2.5 to 4 equivalents, to ensure complete reduction.
-
-
Reaction Temperature and Time: While LiAlH4 is a powerful reducing agent, the reaction may still require specific temperature conditions and sufficient time for completion.
-
Solution: Typically, the reaction is started at a low temperature (0 °C) and then allowed to warm to room temperature or gently refluxed.[2] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions may be pushed to completion by gentle heating.
-
-
Improper Work-up Procedure: The work-up of LiAlH4 reactions is critical for isolating the product. The formation of gelatinous aluminum hydroxide can trap the product, leading to low isolated yields.
| Work-up Reagent | Volume to Add (per x g of LiAlH4) |
| Water | x mL |
| 15% aq. NaOH | x mL |
| Water | 3x mL |
N-Debenzylation Troubleshooting
The removal of the N-benzyl protecting group is the final step in the synthesis. Several issues can arise during this catalytic hydrogenation process.
Question: I am having difficulty removing the N-benzyl group from 1-benzyl-3,3-bis(hydroxymethyl)piperidine. The reaction is slow or incomplete. What can I do?
Answer:
Incomplete N-debenzylation is a frequent challenge. Here are some common causes and their solutions:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Old or improperly stored catalysts can have reduced activity.
-
Hydrogen Source and Pressure: The efficiency of the hydrogenation can depend on the hydrogen source and pressure.
-
Solution: While catalytic transfer hydrogenation using ammonium formate can be effective, using hydrogen gas may be more efficient.[5] For laboratory-scale reactions, maintaining a positive pressure of hydrogen with a balloon is often sufficient.[6] For more stubborn reactions, a Parr hydrogenator at higher pressures may be necessary.
-
-
Reaction Solvent and Acidity: The choice of solvent and the pH of the reaction medium can significantly impact the reaction rate.
| Parameter | Recommendation |
| Catalyst | 10% Pd/C or 20% Pd(OH)2/C (Pearlman's catalyst) |
| Hydrogen Source | H2 gas (balloon or Parr apparatus) or Ammonium Formate |
| Solvent | Ethanol or Methanol |
| Additive | Acetic Acid or Hydrochloric Acid (catalytic amount) |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of diethyl 1-benzylpiperidine-3,3-dicarboxylate?
A1: A common and effective starting material is diethyl malonate, which can be reacted with a suitable bis-electrophile in the presence of a base.
Q2: How can I monitor the progress of the LiAlH4 reduction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The starting diester will have a different Rf value than the product diol. It is important to quench a small aliquot of the reaction mixture before running the TLC.
Q3: My reaction mixture from the LiAlH4 reduction formed a thick, gelatinous precipitate during work-up, and I can't extract my product. What happened?
A3: This is a common issue when quenching LiAlH4 reactions with just water or acid. The formation of aluminum hydroxide as a gel traps the product. To avoid this, use the Fieser work-up method described in the troubleshooting guide.[3][4]
Q4: Are there any alternatives to LiAlH4 for the reduction of the diester?
A4: Lithium aluminum hydride is generally the reagent of choice for the complete reduction of esters to alcohols.[1] Other reducing agents like sodium borohydride are typically not strong enough to reduce esters.
Q5: How can I purify the final this compound product?
A5: The crude product obtained after N-debenzylation and removal of the catalyst can be purified by column chromatography on silica gel. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required to elute the polar diol.
Q6: Can I use a different protecting group for the piperidine nitrogen?
A6: Yes, other protecting groups can be used. A tert-butyloxycarbonyl (Boc) group is a common alternative. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other reagents used in subsequent steps.
Q7: What are the safety precautions I should take when working with LiAlH4?
A7: Lithium aluminum hydride is a pyrophoric and water-reactive reagent. It should always be handled in a fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, a lab coat, and gloves, is essential. Ensure that no water or protic solvents come into contact with the solid reagent. Have a class D fire extinguisher (for combustible metals) available.[2]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3,3-Piperidinediethanol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of 3,3-Piperidinediethanol under acidic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (piperidine ring and primary alcohols) may exhibit certain instabilities in acidic environments. Potential degradation pathways could include:
-
Dehydration: Acid-catalyzed elimination of water from one or both of the ethanol side chains to form unsaturated derivatives.
-
Etherification: Intermolecular or intramolecular reactions between the alcohol groups to form ethers or cyclic ethers.
-
Ring Opening: Although less likely under mild acidic conditions, strong acids and high temperatures could potentially promote the cleavage of the piperidine ring.
It is crucial to perform forced degradation studies to identify the actual degradation products and pathways for this specific molecule.[1][2][3]
Q2: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[2] These studies are critical for:
-
Determining the intrinsic stability of the molecule.[1]
-
Developing and validating stability-indicating analytical methods.[2][3]
The International Conference on Harmonisation (ICH) guidelines recommend stress testing to understand the stability of a drug substance.[1][2]
Q3: What are typical acidic conditions used in forced degradation studies?
The selection of acidic conditions for forced degradation studies depends on the stability of the molecule. A common starting point is to use a range of acid concentrations and temperatures. If the compound is very stable, more stringent conditions may be necessary. Conversely, if the molecule is highly labile, milder conditions should be employed.[1]
Example Acidic Stress Conditions:
| Acid | Concentration | Temperature | Time |
| Hydrochloric Acid (HCl) | 0.1 N | 60°C | 24 hours |
| Sulfuric Acid (H₂SO₄) | 0.1 N | 60°C | 24 hours |
| Hydrochloric Acid (HCl) | 1 N | Room Temperature | 7 days |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability issues with this compound in acidic media.
Issue 1: No degradation is observed in my experiment.
-
Possible Cause: The stress conditions are too mild.
-
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 0.1 N to 1 N HCl).
-
Increase the temperature (e.g., from room temperature to 60°C or higher).
-
Extend the duration of the study.
-
Consider using a different acid.
-
Issue 2: The compound degrades completely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
Issue 3: I am observing multiple unknown peaks in my chromatogram.
-
Possible Cause: Multiple degradation products are being formed.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to achieve better separation of the peaks. This may involve changing the column, mobile phase composition, or gradient profile.
-
Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which can help in their identification.
-
Isolate the major degradation products using techniques like preparative HPLC for structural elucidation by methods such as NMR spectroscopy.[1]
-
Issue 4: My mass balance is poor (sum of the parent compound and degradation products is not close to 100%).
-
Possible Cause:
-
Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection).
-
The degradation products are volatile and are being lost.
-
The parent compound or degradation products are adsorbing to the container.
-
-
Troubleshooting Steps:
-
Use a universal detector like a Corona-Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector.
-
Ensure proper sealing of the reaction vessels.
-
Use inert materials for containers (e.g., glass or polypropylene).
-
Verify that the response factors of the degradation products are similar to the parent compound if you are using a UV detector for quantification.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.
-
-
Neutralization: Neutralize the withdrawn sample with an equivalent amount of 0.1 N NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Example of Stability Data for this compound under 0.1 N HCl at 60°C
| Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 95.2 | 3.1 | 1.5 | 99.8 |
| 8 | 90.5 | 6.2 | 2.9 | 99.6 |
| 12 | 85.8 | 9.1 | 4.5 | 99.4 |
| 24 | 75.3 | 15.4 | 8.7 | 99.4 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: 3,3-Piperidinediethanol Functionalization
This guide provides troubleshooting advice and frequently asked questions for researchers working on the functionalization of 3,3-Piperidinediethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites: the secondary amine of the piperidine ring and the two primary hydroxyl groups of the diethanol substituents. The lone pair of electrons on the nitrogen atom makes the amine nucleophilic and basic. The hydroxyl groups can act as nucleophiles or be deprotonated to form alkoxides.
Q2: How can I selectively functionalize the piperidine nitrogen over the hydroxyl groups?
A2: Selective N-functionalization can be achieved by protecting the diol functionality before reacting the piperidine nitrogen. Common protecting groups for 1,3-diols include acetals and ketals (e.g., forming a cyclic acetal with acetone or benzaldehyde).[1][2] Once the hydroxyls are protected, the amine can be functionalized through reactions like alkylation, acylation, or reductive amination.
Q3: What are some common methods for functionalizing the hydroxyl groups?
A3: The hydroxyl groups can be functionalized through various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.
-
Alkylation: Deprotonation with a strong base followed by reaction with an alkyl halide to form ethers.
-
Silylation: Reaction with silyl halides (e.g., TBDMSCl) to form silyl ethers, which can also serve as protecting groups.[3]
Q4: What is an orthogonal protecting group strategy and why is it important for this molecule?
A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[1][2][4] This is crucial for this compound if you wish to perform sequential, site-selective functionalization. For example, you could protect the diol with a group that is stable to the conditions required to deprotect a protected amine, or vice-versa.
Troubleshooting Guide
Low Reaction Yield or Incomplete Reaction
Q: My N-alkylation reaction is showing low conversion. What are the possible causes and solutions?
A: Low conversion in N-alkylation can be due to several factors:
-
Insufficient Base: The piperidine nitrogen is basic, but an additional, stronger, non-nucleophilic base is often required to neutralize any generated acid and drive the reaction to completion.
-
Poor Leaving Group: The alkylating agent should have a good leaving group (e.g., I > Br > Cl).
-
Steric Hindrance: The substituents on the piperidine ring may sterically hinder the approach of the alkylating agent.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation.
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered amine base (e.g., DIPEA). | Neutralizes acid byproducts without competing in the alkylation. |
| Alkylating Agent | Convert alkyl chlorides or bromides to iodides in situ using NaI (Finkelstein reaction). | Iodide is a better leaving group, increasing the reaction rate. |
| Temperature | Gradually increase the reaction temperature. | Provides the necessary activation energy for the reaction to proceed. |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or acetonitrile. | These solvents effectively solvate the cation, leaving the nucleophile more reactive. |
Side Product Formation
Q: I am attempting to mono-functionalize one of the hydroxyl groups, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A: Achieving mono-selectivity on a symmetric diol can be challenging. Here are some strategies:
-
Use of a Bulky Reagent: Employing a sterically hindered acylating or alkylating agent can favor mono-functionalization.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the electrophile (using slightly less than one equivalent) can increase the proportion of the mono-substituted product.
-
Protecting Group Strategy: A more robust method is to use a protecting group strategy. For instance, you can selectively protect one hydroxyl group, functionalize the other, and then deprotect.
Q: During the acylation of the hydroxyl groups, I observe N-acylation as a side product. How can I avoid this?
A: N-acylation is often faster than O-acylation. To prevent this:
-
Protect the Amine: The most effective method is to protect the piperidine nitrogen before functionalizing the hydroxyl groups. A common protecting group for amines is the Boc group (tert-butyloxycarbonyl), which is stable under many conditions used for hydroxyl group functionalization.[1][5]
Purification Challenges
Q: My functionalized this compound derivative is difficult to purify by column chromatography. What are some alternative purification methods?
A: Piperidine derivatives can be challenging to purify due to their basicity, which can lead to tailing on silica gel.
-
Acid/Base Extraction: Utilize the basicity of the piperidine nitrogen to move your product between aqueous and organic layers. Acidify the aqueous layer to protonate the piperidine and wash with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract your product into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Modified Chromatography: If using column chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.
Experimental Protocols
Protocol 1: Protection of the Diol using Acetone
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a mild base (e.g., triethylamine).
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting acetonide-protected piperidine by column chromatography or distillation.
Protocol 2: N-Alkylation of the Protected this compound
-
Dissolve the acetonide-protected this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃, 2 equivalents).
-
Add the alkyl halide (1.1 equivalents) and a catalytic amount of NaI.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the N-alkylated product by column chromatography.
Visualizations
Caption: Selective functionalization workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yields.
Caption: Orthogonal vs. Non-Orthogonal protecting group strategies.
References
avoiding byproduct formation with 3,3-Piperidinediethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during experiments with 3,3-Piperidinediethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups in this compound that are susceptible to side reactions?
A1: The primary reactive sites in this compound are the secondary amine within the piperidine ring and the two primary hydroxyl groups. The nitrogen atom is nucleophilic and basic, making it prone to alkylation, acylation, and oxidation. The hydroxyl groups can undergo oxidation, esterification, and etherification. Under certain conditions, dehydration reactions involving the hydroxyl groups can also occur.
Q2: What are the likely byproducts I might encounter when using this compound in a reaction?
A2: Common byproducts can be categorized based on the type of reaction being performed:
-
Oxidation Reactions: Over-oxidation of one or both primary alcohol groups can lead to the formation of aldehydes and carboxylic acids.
-
Alkylation Reactions: Competition between N-alkylation and O-alkylation can result in a mixture of products. It is also possible to have di-O-alkylation or N,O-dialkylation. Nitrogen is generally more nucleophilic than oxygen, favoring N-alkylation. However, reaction conditions can influence this selectivity.
-
Dehydration Reactions: Under acidic conditions or high temperatures, intramolecular or intermolecular dehydration can occur, leading to the formation of ethers or unsaturated derivatives.
-
Polymerization/Oligomerization: The difunctional nature of the molecule allows for the possibility of self-condensation or polymerization, especially under harsh conditions.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation often involves a combination of strategies:
-
Use of Protecting Groups: Protecting the secondary amine or the diol functionality can prevent unwanted side reactions. Common protecting groups for amines include Boc and Cbz, while silyl ethers are often used for alcohols.
-
Control of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents is crucial.
-
Choice of Reagents and Solvents: The selection of appropriate reagents and solvents can significantly influence the selectivity of a reaction. For instance, in alkylation, the choice of alkylating agent and base can affect the N- vs. O-alkylation ratio.
Q4: What analytical techniques are recommended for detecting byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and initial identification of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is invaluable for identifying the exact structure of byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Substituted Product and Presence of O-Substituted Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competitive O-alkylation or O-acylation. | Use a less hindered base or a solvent that favors N-substitution. Polar aprotic solvents like DMF or acetonitrile can favor N-alkylation. | Increased selectivity for the N-substituted product. |
| Steric hindrance at the nitrogen atom. | If the substituent being added is bulky, consider a two-step approach: protect the hydroxyl groups, perform the N-substitution, and then deprotect. | Improved yield of the desired product by preventing side reactions at the hydroxyl groups. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the electrophile. Using a slight excess of the electrophile might lead to multiple substitutions. | Optimized yield of the mono-N-substituted product. |
Issue 2: Formation of Oxidized Byproducts (Aldehydes or Carboxylic Acids)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a strong or non-selective oxidizing agent. | Employ a milder and more selective oxidizing agent, such as those based on DMSO (e.g., Swern, Moffatt) or Dess-Martin periodinane for oxidation to the aldehyde. | Minimized over-oxidation to the carboxylic acid. |
| Reaction temperature is too high. | Perform the oxidation at a lower temperature to reduce the rate of over-oxidation. | Increased yield of the desired aldehyde or ketone. |
| Presence of atmospheric oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted air oxidation. | Reduced formation of undesired oxidized byproducts. |
Issue 3: Dehydration and Formation of Unsaturated Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions are too acidic. | If possible, use non-acidic or mildly acidic conditions. If acid is required, use the minimum effective concentration. | Prevention of acid-catalyzed dehydration. |
| High reaction temperatures. | Lower the reaction temperature to a point where the desired reaction proceeds at a reasonable rate but dehydration is minimized. | Reduced formation of elimination byproducts. |
Experimental Protocols
Protocol 1: Selective N-Alkylation of this compound
This protocol describes a general procedure for the selective N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Diol Functionality using a Silyl Ether
This protocol outlines the protection of the hydroxyl groups as their tert-butyldimethylsilyl (TBDMS) ethers.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in dry DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TBDMSCl (2.2 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
Technical Support Center: Scaling Up the Synthesis of 3,3-Piperidinediethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-Piperidinediethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Troubleshooting Guide
This guide addresses specific problems that may arise during the multi-step synthesis of this compound, starting from the hydrogenation of pyridine-3,5-dicarboxylic acid.
1. Hydrogenation of Pyridine-3,5-dicarboxylic Acid to Piperidine-3,5-dicarboxylic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low yield | - Inactive or insufficient catalyst. - Low hydrogen pressure. - Unsuitable solvent. - Reaction time too short. | - Use fresh, high-quality catalyst (e.g., Rh/C, PtO₂). - Increase hydrogen pressure within the safe limits of the reactor. - Acetic acid or ethanol are commonly used solvents for pyridine hydrogenation. Ensure the starting material is fully dissolved. - Extend the reaction time and monitor progress by techniques like TLC or ¹H NMR. |
| Side reactions (e.g., over-reduction) | - Catalyst is too active. - Reaction temperature is too high. | - Switch to a less active catalyst (e.g., Pd/C). - Lower the reaction temperature. |
| Difficulty in product isolation | - Product is highly soluble in the reaction solvent. - Formation of salts. | - If using acetic acid, evaporate the solvent and redissolve the residue in a different solvent for precipitation or crystallization. - Adjust the pH to the isoelectric point to precipitate the amino acid. |
2. Esterification of Piperidine-3,5-dicarboxylic Acid to Diethyl Piperidine-3,5-dicarboxylate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the diester | - Incomplete reaction. - Water present in the reaction mixture. - Insufficient acid catalyst. | - Use a large excess of ethanol. - Ensure all reagents and glassware are dry. Consider using a Dean-Stark trap to remove water. - Increase the amount of acid catalyst (e.g., H₂SO₄, HCl). |
| Formation of mono-ester | - Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature to drive the reaction to completion. |
| Product purification challenges | - Difficulty in removing the acid catalyst. - Product is an oil. | - Neutralize the reaction mixture with a base (e.g., NaHCO₃) before extraction. - Purify by column chromatography on silica gel. |
3. Alkylation at the 3-position (Formation of Diethyl 3,3-bis(ethoxymethyl)piperidine-3,5-dicarboxylate)
This step is based on a general approach for C-alkylation of β-keto esters or malonic esters, adapted for this system.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | - Base is not strong enough to deprotonate the C-H at the 3-position. - Steric hindrance. | - Use a stronger base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). - This specific alkylation might be challenging due to the structure. An alternative route starting from a different precursor might be necessary if this step fails. |
| N-alkylation instead of C-alkylation | - The nitrogen of the piperidine ring is more nucleophilic. | - Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before this step. |
4. Reduction of Diethyl 3,3-bis(2-hydroxyethyl)piperidine-3,5-dicarboxylate to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | - Insufficient reducing agent. - Reaction temperature too low. | - Use a sufficient excess of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). - Perform the reaction at a suitable temperature (e.g., reflux in THF). |
| Difficult work-up | - Formation of aluminum salts that are difficult to filter. | - Follow a standard Fieser work-up procedure (sequential addition of water, then 15% NaOH solution, then more water) to obtain a granular precipitate that is easier to filter. |
| Product isolation issues | - Product is a highly polar and water-soluble oil. | - After quenching, perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. - Consider using a continuous liquid-liquid extractor. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for scaling up the synthesis of this compound?
A1: A viable, multi-step synthesis starting from commercially available pyridine-3,5-dicarboxylic acid is proposed. The key steps are:
-
Hydrogenation of the pyridine ring to form piperidine-3,5-dicarboxylic acid.
-
Esterification of the di-acid to the corresponding diethyl ester.
-
A double C-alkylation at the 3-position with a protected 2-bromoethanol derivative.
-
Reduction of the ester groups to the diol.
An alternative, and potentially more straightforward, route involves the reduction of diethyl piperidine-3,3-dicarboxylate.
Q2: What are the critical parameters for the hydrogenation step?
A2: The choice of catalyst (Rh/C or PtO₂ are often effective for pyridine reduction), hydrogen pressure, solvent, and temperature are all critical. Optimization of these parameters is necessary to achieve high yield and selectivity.
Q3: How can I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most of these reactions. For the hydrogenation step, where the starting material and product have similar polarities, ¹H NMR spectroscopy can be used to monitor the disappearance of the aromatic protons of the pyridine ring.
Q4: What are the main safety precautions to consider when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. A quenching procedure must be carefully followed at the end of the reaction.
Experimental Protocols
Proposed Synthesis of this compound via Diethyl Piperidine-3,3-dicarboxylate
Step 1: Synthesis of Diethyl Piperidine-3,3-dicarboxylate
This protocol is adapted from general procedures for the synthesis of similar compounds.
-
To a solution of piperidine-3,3-dicarboxylic acid (1 eq.) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0 °C.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl piperidine-3,3-dicarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction to this compound
This protocol is a general procedure for the reduction of esters to alcohols using LiAlH₄.
-
To a suspension of Lithium Aluminum Hydride (LiAlH₄) (4-5 eq.) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere, add a solution of diethyl piperidine-3,3-dicarboxylate (1 eq.) in anhydrous THF (5 volumes) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 1 hour, then filter the granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization or column chromatography on a polar stationary phase (e.g., alumina or silica gel with a polar eluent).
Quantitative Data Summary
The following data is hypothetical and based on typical yields for similar reactions. Actual results may vary.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Esterification | Piperidine-3,3-dicarboxylic acid | Diethyl piperidine-3,3-dicarboxylate | 80-90 | >95 |
| Reduction | Diethyl piperidine-3,3-dicarboxylate | This compound | 70-85 | >98 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the hydrogenation step.
Technical Support Center: Resolving Stereoisomers of 3,3-Piperidinediethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of stereoisomers of 3,3-piperidinediethanol derivatives.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for my this compound derivative?
Answer:
Poor peak shape in chiral chromatography of basic compounds like piperidine derivatives is a common issue. Here are the likely causes and troubleshooting steps:
-
Peak Tailing: This is often the most prevalent issue for basic analytes.
-
Cause: Interaction of the basic piperidine nitrogen with acidic residual silanol groups on the silica-based chiral stationary phase (CSP). This leads to secondary, undesirable retention mechanisms.[1][2][3]
-
Solution: Add a basic modifier to the mobile phase to mask the silanol groups.[4][5]
-
For normal phase HPLC and SFC, common additives include diethylamine (DEA), ethanolamine, or butylamine at concentrations of 0.1-0.5%.[5][6]
-
For reversed-phase HPLC, adjusting the mobile phase pH to a lower value can protonate the piperidine nitrogen, which may improve peak shape.[3] However, for polysaccharide-based CSPs, basic additives are still commonly used in reversed-phase.
-
-
-
Peak Fronting:
-
Cause: This can be due to column overloading, where too much sample is injected, or an injection solvent that is stronger than the mobile phase.[7]
-
Solution:
-
Reduce the sample concentration or injection volume.
-
Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase whenever possible.[2]
-
-
-
Split Peaks:
Question: I am not getting any separation of my enantiomers. What should I do?
Answer:
Achieving enantioselectivity can be challenging and often requires systematic screening.
-
Inappropriate Chiral Stationary Phase (CSP): The "three-point interaction model" is fundamental for chiral recognition, and not all CSPs will be effective for every compound.[9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak® IA, IB, AD, etc.) are a good starting point for a broad range of compounds, including piperidine derivatives.[10][11]
-
Mobile Phase Composition: The choice of solvent and additives is critical.
-
Screen Different Alcohols: In normal phase, switching between isopropanol and ethanol as the alcohol modifier can significantly impact selectivity.
-
Optimize Additive: The type and concentration of the acidic or basic additive can influence enantioselectivity.[4] For basic compounds, screen different amines (e.g., DEA, butylamine).
-
Consider Different Modes: If normal phase is unsuccessful, try polar ionic, polar organic, or reversed-phase modes.
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[12] Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.
Diastereomeric Salt Resolution
Question: My diastereomeric salt crystallization is not working, or the yield of the desired enantiomer is very low.
Answer:
Diastereomeric salt resolution can be a trial-and-error process.[13] Here are some key factors to consider:
-
Choice of Resolving Agent: The resolving agent must form a stable salt with the amine groups of the this compound. For basic compounds, chiral acids are used. Common examples include:
-
Solvent Selection: The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent.
-
Screening is Essential: A wide range of solvents with different polarities should be tested (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Supersaturation: The solution should be saturated at a higher temperature and then allowed to cool slowly to promote selective crystallization of the less soluble diastereomer.
-
-
Low Diastereomeric Excess (d.e.):
-
Cause: The undesired diastereomer may be co-crystallizing with the desired one.
-
Solution:
-
Recrystallization: The obtained crystals may need to be recrystallized one or more times to improve the d.e.[14] Monitor the optical purity after each recrystallization.
-
Optimize Cooling Rate: A slower cooling rate can sometimes improve the selectivity of the crystallization.
-
-
-
Recovery of the Free Base: After obtaining the diastereomerically pure salt, the resolving agent must be removed to recover the enantiomerically pure this compound. This is typically done by dissolving the salt in an aqueous solution and adding a base (e.g., NaOH) to deprotonate the piperidine nitrogen, followed by extraction with an organic solvent.[15]
Enzymatic Kinetic Resolution
Question: The enzymatic resolution of my this compound is slow and/or has low enantioselectivity (low E-value).
Answer:
Optimizing enzymatic resolutions requires careful consideration of several parameters.
-
Enzyme Selection: Not all enzymes will be effective. Lipases are commonly used for the resolution of alcohols via acylation or hydrolysis.[16][17]
-
Reaction Conditions:
-
Acyl Donor (for acylation): Vinyl acetate is a common and effective acyl donor as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.[18]
-
Solvent: The choice of organic solvent can dramatically affect enzyme activity and selectivity. Screen solvents like hexane, toluene, and tert-butyl methyl ether (TBME).[16]
-
Temperature: Enzyme activity is temperature-dependent. Most lipases work well between 30-50°C.
-
Water Content: For reactions in organic media, a small amount of water is often necessary for enzyme activity, but too much can lead to unwanted hydrolysis.
-
-
Low Enantioselectivity (E-value):
-
Sequential Resolution: If a single enzymatic step gives low enantiomeric excess (e.e.), a sequential resolution can be employed. For example, after a first resolution, the resulting mixture of enantioenriched alcohol and ester can be separated, and one or both products can be subjected to a second resolution step (e.g., hydrolysis of the ester) with the same or a different enzyme to further enhance the e.e.[14]
-
Substrate Modification: The presence of two hydroxyl groups in this compound can lead to di-acylation or low regioselectivity. It may be beneficial to protect the piperidine nitrogen (e.g., with a Boc group) before the enzymatic resolution to simplify the substrate and potentially improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to resolve the stereoisomers of my this compound derivative?
A1: The first step is typically to develop an analytical chiral HPLC or SFC method. This is essential to determine the enantiomeric excess (e.e.) of your material at every stage of the resolution process, whether you ultimately choose preparative chromatography, diastereomeric salt crystallization, or enzymatic resolution.
Q2: My this compound derivative does not have a UV chromophore. How can I use chiral HPLC for analysis?
A2: For compounds lacking a UV chromophore, you have a few options:
-
Pre-column Derivatization: React your compound with a chiral or achiral derivatizing agent that contains a chromophore. For example, reacting the amine with p-toluenesulfonyl chloride introduces a strongly UV-absorbing group.[19]
-
Use a Universal Detector: Detectors like a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can be used.
Q3: In diastereomeric salt resolution, how do I know which enantiomer has crystallized?
A3: After isolating the salt and regenerating the free base, you must determine its optical rotation using a polarimeter and/or analyze it with your established chiral HPLC/SFC method. To determine the absolute configuration, you may need to use X-ray crystallography of the diastereomeric salt or compare the results to a known standard.
Q4: Can I reuse the enzyme in an enzymatic kinetic resolution?
A4: Yes, especially if you use an immobilized enzyme. Immobilized enzymes can be easily filtered off from the reaction mixture, washed, and reused for multiple cycles, which makes the process more cost-effective.[16]
Q5: What is the maximum theoretical yield for a kinetic resolution?
A5: For a kinetic resolution (enzymatic or chemical), the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains in the reaction mixture. To overcome this, the undesired enantiomer can be racemized and recycled.
Data Presentation
Table 1: Illustrative Chiral HPLC/SFC Conditions for Piperidine Derivatives
| Chiral Stationary Phase | Mobile Phase | Additive | Flow Rate (mL/min) | Detection (nm) | Compound Type | Resolution (Rs) | Reference |
| Chiralpak AD-H | Ethanol | 0.1% Diethylamine | 0.5 | 228 | Derivatized Piperidin-3-amine | > 4.0 | [19] |
| Chiralpak IA | n-Hexane:Ethanol (70:30, v/v) | None | 1.0 | 225 | N-Boc-piperidine derivative | > 10 | [10] |
| Chiralpak IA/IB | Dichloromethane | None | 1.0 | 254 | Piperidine-2,6-dione analogues | 1.00 - 5.33 (IA) | [10] |
Table 2: Illustrative Conditions for Diastereomeric Salt Resolution of Amines
| Racemic Amine | Resolving Agent | Solvent | Outcome | Reference |
| 2-Piperidineethanol | d-10-camphorsulfonic acid | Ethanol-Ether | Low yield, requires multiple recrystallizations for >95% e.e. | [14] |
| α-methylbenzylamine | (R,R)-Tartaric acid | Methanol | Crystallization favors the (S)-amine-(R,R)-tartrate salt. | [15] |
| Various amines | Dibenzoyl-L-tartaric acid | Various | Common resolving agent for basic compounds. | [13] |
Table 3: Illustrative Conditions for Enzymatic Resolution of Alcohols/Diols
| Substrate | Enzyme | Acyl Donor / Solvent | Product (e.e.) | Reference |
| Racemic 1,2-diols | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate / tert-Butyl methyl ether | Good conversion and enantioselectivity. | [16] |
| N-Fmoc 2-piperidineethanol | Porcine Pancreas Lipase (PPL) | Vinyl acetate / Diisopropyl ether | Enantioenriched acetate and unreacted alcohol. | [20] |
| Aryltrimethylsilyl chiral alcohols | Pseudomonas cepacia Lipase | Vinyl acetate / Hexane | >99% e.e. for both (S)-alcohol and (R)-acetate. | [18] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
-
Column Selection: Start with polysaccharide-based CSPs such as Chiralpak IA, IB, IC, etc.
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of n-Hexane, Isopropanol (IPA), and Ethanol.
-
Screen mobile phases such as Hexane/IPA (90/10), Hexane/Ethanol (90/10).
-
For your basic this compound, add 0.1% DEA to the mobile phase.
-
-
Analysis:
-
Dissolve a small amount of the racemic compound in the mobile phase.
-
Inject onto the column at a flow rate of 1.0 mL/min.
-
Monitor with a UV detector (if applicable) or other suitable detector.
-
-
Optimization: If partial separation is observed, optimize the ratio of hexane to alcohol and the type/concentration of the basic additive to maximize resolution. Test different temperatures.
Protocol 2: Diastereomeric Salt Formation (General Procedure)
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving acid (e.g., dibenzoyl-L-tartaric acid) in the same solvent. Note: Using 0.5 eq of resolving agent targets the crystallization of one diastereomer.
-
Add the resolving agent solution to the amine solution.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Analysis and Recrystallization:
-
Regenerate the free base from a small sample of the crystals and analyze the e.e. by chiral HPLC.
-
If the d.e. is not satisfactory, recrystallize the salt from the same or a different solvent system.
-
-
Liberation of Free Base:
-
Suspend the diastereomerically pure salt in water.
-
Add 1M NaOH solution until the pH is >11.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure amine.
-
Protocol 3: Lipase-Catalyzed Kinetic Resolution (Acylation)
-
Reaction Setup:
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or chiral HPLC. The goal is to stop the reaction at ~50% conversion to achieve the highest possible e.e. for both the unreacted alcohol and the formed ester.
-
-
Work-up:
-
When the reaction reaches ~50% conversion, filter off the immobilized enzyme.
-
Wash the enzyme with the reaction solvent for reuse.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Separate the resulting ester from the unreacted alcohol using column chromatography on silica gel. Analyze the e.e. of both fractions by chiral HPLC.
Mandatory Visualization
Caption: Workflow for Chiral HPLC/SFC Method Development and Separation.
Caption: Troubleshooting Logic for Diastereomeric Salt Resolution.
Caption: Workflow for Developing an Enzymatic Kinetic Resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. additives for chiral - Chromatography Forum [chromforum.org]
- 6. chiraltech.com [chiraltech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3,3-Piperidinediethanol and Other Piperidine Diols for Researchers and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among these, piperidine diols represent a versatile class of compounds with a wide range of biological activities, including potential applications as anticancer agents, enzyme inhibitors, and modulators of various signaling pathways.[2][3] This guide provides a comparative overview of 3,3-Piperidinediethanol alongside other key piperidine diols: 2,6-piperidinediol, 3,4-piperidinediol, and 3,5-piperidinediol. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing these compounds for their specific research needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed and, where available, experimentally determined properties of the compared piperidine diols.
| Property | This compound | 2,6-Piperidinediol | 3,4-Piperidinediol | 3,5-Piperidinediol |
| Molecular Formula | C₇H₁₅NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 145.20 g/mol | 117.15 g/mol | 117.15 g/mol | 117.15 g/mol |
| LogP (Octanol/Water Partition Coefficient) | -1.5 (Predicted) | -1.3 (Predicted) | -1.7 (Predicted) | -1.3 (Predicted) |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | 52.5 Ų | 52.5 Ų | 52.5 Ų |
| Hydrogen Bond Donors | 3 | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| CAS Number | 873433-30-8 | 62458-36-8 (cis) | 443648-89-3 (trans) | 1792-72-9 |
Comparative Biological Activity
Direct comparative studies of the specified piperidine diols are limited in publicly available literature. However, by examining studies on structurally related piperidine derivatives, we can infer potential biological activities and structure-activity relationships (SAR). The position and stereochemistry of the hydroxyl groups on the piperidine ring can significantly influence biological activity.[1]
| Biological Activity | This compound (Inferred) | 2,6-Piperidinediol Derivatives | 3,4-Piperidinediol Derivatives | 3,5-Piperidinediol Derivatives |
| Anticancer/Cytotoxic Activity | Gem-disubstituted piperidines have shown potent anticancer activity by inhibiting the HDM2-p53 interaction.[4] The diethanol groups at the 3-position may offer unique steric and electronic properties influencing protein-protein interactions. | 2,6-disubstituted piperidines have been investigated for their cytotoxic effects against various cancer cell lines.[5] | Piperidine-3,4-diol derivatives have been synthesized as inhibitors of Anaplastic Lymphoma Kinase (ALK), demonstrating in vitro activity. | 3,5-bis(benzylidene)-4-piperidones, which are structurally related to 3,5-diols, exhibit significant cytotoxicity against multiple cancer cell lines.[6] |
| Enzyme Inhibition | The diol functionality could potentially chelate metal ions in the active sites of metalloenzymes. The gem-diol arrangement might offer a distinct binding mode compared to other isomers. | Derivatives have been synthesized and evaluated as inhibitors of various enzymes. | Piperidine-3,4-diol derivatives have shown inhibitory activity against kinases like ALK. | The substitution pattern in 3,5-disubstituted piperidines is crucial for their inhibitory activity against various enzymes. |
| Neurological Activity | The piperidine scaffold is a common feature in centrally active agents. The polarity imparted by the diol groups may affect blood-brain barrier permeability. | The piperidine nucleus is known to be a normal constituent in the mammalian brain and affects synaptic mechanisms. | The stereochemistry of 3,4-disubstituted piperidines can significantly impact their neurological activity. | 3,5-disubstituted piperidines are versatile building blocks for compounds targeting the central nervous system.[7] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of piperidine diols, based on established methodologies. Researchers should adapt these protocols to the specific compound and experimental context.
Protocol 1: General Synthesis of a Piperidine Diol (Example: 3,3-disubstituted piperidine)
This protocol outlines a general method for the synthesis of 3,3-disubstituted piperidines, which can be adapted for the synthesis of this compound.
Materials:
-
N-protected-3-piperidinone
-
Appropriate aldehyde or ketone for the Bargellini reaction
-
Chloroform
-
Sodium hydroxide
-
Reagents for subsequent functional group manipulations (e.g., reducing agents for ester to alcohol conversion)
-
Solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Bargellini Reaction: To a solution of N-protected-3-piperidinone in chloroform, add the desired aldehyde or ketone and a solution of sodium hydroxide at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Functional Group Interconversion (if necessary): If the initial product is an ester, it can be reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final piperidine diol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (piperidine diols) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of piperidine diols against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution at the optimal pH for the enzyme
-
Test compounds (piperidine diols)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, depending on the assay)
Procedure:
-
Assay Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[8]
Signaling Pathways and Experimental Workflows
The biological effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective therapeutic agents.
Conclusion
This compound and its isomers represent a promising class of molecules for drug discovery and chemical biology research. While direct comparative data is currently sparse, the existing literature on related piperidine derivatives suggests that the position and stereochemistry of the hydroxyl groups are critical determinants of biological activity. The gem-diol arrangement in this compound may offer unique properties that warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers to explore the therapeutic potential of these versatile compounds. Further head-to-head comparative studies are needed to fully elucidate the structure-activity relationships within this class of piperidine diols and to identify lead candidates for various therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination and Measurement of Inhibitor Activity [creative-enzymes.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Piperidine Analogs
A comprehensive review of the biological activities of various piperidine derivatives reveals a wide range of pharmacological effects, from anticancer to antimicrobial and enzyme inhibition. However, a direct comparative analysis with 3,3-Piperidinediethanol is not feasible as, despite extensive searches of scientific literature and patent databases, no publicly available data on the biological activity of this compound was found.
This guide, therefore, provides a comparative overview of the biological activities of several classes of piperidine analogs for which experimental data is available. This information is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of the piperidine scaffold.
Cytotoxic Activity of Piperidine Analogs
A significant body of research has focused on the anticancer properties of piperidine derivatives. Notably, 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have demonstrated potent cytotoxic activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-bis(benzylidene)piperidin-4-ones | A549 (Lung Carcinoma) | 32.43 | [1] |
| N-aryl-piperidine derivatives | Hematological cancer cell lines | Not specified, but showed reduction in growth | [2] |
| Tetracyclic bis-piperidine alkaloids | Various cancer cell lines (leukemia, melanoma, breast, colon, fibrosarcoma, and glioblastoma) | Low micromolar concentrations | [3] |
Antimicrobial Activity of Piperidine Derivatives
The piperidine scaffold is also a key component in the development of new antimicrobial agents. Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
A study on new piperidine derivatives revealed their effectiveness against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria. The antimicrobial activity was assessed using the disc diffusion method, with one compound showing good activity against Staphylococcus aureus comparable to the standard drug chloramphenicol[4].
Enzyme Inhibition by Piperidine Analogs
Piperidine derivatives have been successfully designed as inhibitors of various enzymes, indicating their potential in treating a range of diseases.
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Piperidine derivative 1 | Farnesyltransferase (FTase) | 420 | [5] |
| (+)-enantiomer of piperidine 8 | Farnesyltransferase (FTase) | 1.9 | [5] |
| N-aryl-piperidine derivatives | Histamine H3 Receptor (Agonists) | Moderate to high affinity | [6] |
Experimental Protocols
Cytotoxicity Assays
A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
-
Cell Culture: Cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 6.25 to 100 µM) and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing
The disc diffusion method is a widely used technique to assess the antimicrobial activity of compounds.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the agar. A standard antibiotic disc (e.g., chloramphenicol) and a solvent control disc are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
The piperidine scaffold is a versatile building block in medicinal chemistry, with derivatives targeting a wide array of biological pathways. For instance, some piperidine-containing compounds function as antagonists for G-protein coupled receptors (GPCRs) like the histamine H3 receptor, while others inhibit key enzymes in signaling cascades, such as Farnesyltransferase.
Below are diagrams illustrating a general GPCR signaling pathway that can be modulated by piperidine derivatives and a typical workflow for screening the biological activity of synthesized compounds.
Caption: Generalized GPCR signaling pathway.
Caption: Drug discovery workflow for piperidine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3,3-Piperidinediethanol as a Versatile Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. This guide provides a comprehensive validation of 3,3-Piperidinediethanol as a valuable synthetic intermediate, particularly in the formation of spirocyclic systems. Through a comparative analysis with a commonly used alternative, 1,3-propanediol, this document highlights the utility and potential advantages of incorporating the piperidine moiety into spiroketal structures.
Performance Comparison: Spiroketal Synthesis
The formation of spiroketals is a fundamental transformation in organic synthesis, often employed in the construction of natural products and pharmaceutical agents. A key reaction in this context is the acid-catalyzed reaction of a ketone with a diol. To validate the performance of this compound, we compare its efficacy in the synthesis of a spiroketal from cyclohexanone against that of 1,3-propanediol.
| Intermediate | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3-Propanediol | 1,5-Dioxaspiro[5.5]undecane | Cyclohexanone, triethyl orthoformate, zirconium chloride, dichloromethane, 1 hr at room temperature | 55% | [1] |
| This compound | 8-Aza-1,5-dioxaspiro[5.5]undecane | Cyclohexanone, p-toluenesulfonic acid, benzene, reflux | Data not found in literature |
Note: While a specific yield for the reaction of this compound with cyclohexanone could not be located in the reviewed literature, the synthesis of related aza-spirocycles is well-documented, suggesting the feasibility of this transformation.[2][3] The inclusion of the nitrogen atom within the spirocycle, as offered by this compound, provides a valuable handle for further functionalization and modulation of physicochemical properties, a significant advantage in drug discovery.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of synthetic methods. Below are the protocols for the synthesis of spiroketals from cyclohexanone using both 1,3-propanediol and a proposed general method for this compound.
Synthesis of 1,5-Dioxaspiro[5.5]undecane from 1,3-Propanediol[1]
Materials:
-
Cyclohexanone (32 ml, 0.31 mol)
-
1,3-Propanediol (33.5 ml, 0.46 mol)
-
Triethyl orthoformate (51.5 ml, 0.31 mol)
-
Zirconium chloride (1.44 g, 6.18 mmol)
-
Dry dichloromethane (950 ml)
-
1N aqueous sodium hydroxide solution (1.5 l)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone in dry dichloromethane, successively add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.
-
Extract the resulting mixture with dichloromethane.
-
Wash the extract with water and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent in vacuo.
-
Purify the residue by reduced-pressure distillation to afford 1,5-Dioxaspiro[5.5]undecane.
Yield: 26.8 g (55%)
Proposed Synthesis of 8-Aza-1,5-dioxaspiro[5.5]undecane from this compound
This protocol is a general procedure for acid-catalyzed ketalization and would require optimization for this specific substrate.
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene or Toluene (as solvent with Dean-Stark trap)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound and cyclohexanone in benzene or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic workflows for the formation of the respective spiroketals.
Caption: Synthesis of 1,5-Dioxaspiro[5.5]undecane.
Caption: Proposed synthesis of 8-Aza-1,5-dioxaspiro[5.5]undecane.
Conclusion
This compound presents itself as a highly promising synthetic intermediate for the construction of nitrogen-containing spirocycles. While a direct quantitative comparison of its performance against simple diols like 1,3-propanediol in spiroketal formation requires further experimental investigation to establish reaction yields, the inherent value of introducing a piperidine moiety is significant. The nitrogen atom provides a crucial point for further chemical modification, enabling the exploration of a wider chemical space in drug discovery and development. The provided experimental protocols offer a starting point for researchers to validate and optimize the use of this compound in their synthetic endeavors. The development of efficient methods for its application will undoubtedly contribute to the arsenal of tools available to medicinal and synthetic chemists.
References
A Researcher's Guide to Assessing the Purity of Synthesized 3,3-Piperidinediethanol
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3,3-Piperidinediethanol, a key building block in the synthesis of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
The purity of this compound is paramount as impurities can significantly impact its reactivity, stability, and, most importantly, the safety and efficacy of the final drug product. Even trace amounts of contaminants, such as starting materials, by-products, or residual solvents, can lead to undesirable side reactions or toxicological issues.[1] Therefore, robust and reliable analytical methods are essential for accurate purity determination.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparison of the most commonly employed methods for the analysis of piperidine derivatives, which can be readily adapted for this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[2][3] | May require derivatization for compounds lacking a UV chromophore.[4][5] | 95-99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by mass-based detection and identification. | Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[6][7][8] | Not suitable for non-volatile or thermally unstable compounds. | 98-99.9% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Powerful for structural elucidation and identification of impurities without the need for a reference standard.[9][10][11] | Lower sensitivity compared to chromatographic methods for trace impurity detection. | >95% |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Quick and non-destructive method for confirming the presence of key functional groups. | Limited in quantifying impurities and distinguishing between structurally similar compounds. | Qualitative |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, can be coupled with chromatography for enhanced separation. | May not distinguish between isomers without prior separation. | >99% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols provide a starting point for the analysis of this compound and can be optimized based on specific laboratory conditions and instrumentation.
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method, which is a common technique for the analysis of polar organic compounds like piperidine derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, can be effective for separating polar compounds.[12][13]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[2]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or ELSD.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase or a suitable solvent.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities such as residual solvents from the synthesis.[6][14]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.[8]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.
-
Procedure:
-
Inject a small volume of the sample solution into the GC.
-
The components are separated based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer provides mass spectra of the eluting compounds, which can be compared to a library (e.g., NIST) for identification.[15]
-
Purity is assessed by the relative peak area of the main compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compound and identifying major impurities.[9][10][16]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, CDCl₃, or DMSO-d₆).[11]
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the structure of this compound.
-
Impurities will give rise to additional signals in the spectra. The relative integration of these signals compared to the main compound's signals can provide a semi-quantitative estimate of purity.
-
Workflow for Purity Assessment
A systematic approach is essential for a thorough purity assessment. The following diagram illustrates a logical workflow for analyzing synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
This structured approach ensures that both the identity and purity of the synthesized compound are rigorously evaluated, providing confidence in its quality for subsequent research and development activities. By combining the strengths of different analytical techniques, researchers can obtain a complete purity profile of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. shimadzu.com [shimadzu.com]
- 8. cmbr-journal.com [cmbr-journal.com]
- 9. 3-Piperidinemethanol(4606-65-9) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. repository.unar.ac.id [repository.unar.ac.id]
- 16. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for the Characterization of 3,3-Piperidinediethanol
This guide provides a comparative overview of key analytical methods for the characterization of 3,3-Piperidinediethanol, a significant intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, their principles, and hypothetical experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying this compound from impurities and related substances. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] For this compound, derivatization may be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl groups. GC-MS provides both qualitative and quantitative information, with the mass spectrometer enabling the identification of unknown impurities by their mass spectra.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. For this compound, which is a polar compound, reverse-phase HPLC with a polar-modified column (e.g., C18 with an aqueous mobile phase) would be a suitable approach. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). Chiral HPLC can be employed to separate enantiomers if stereoisomeric purity is a concern.[5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[2] | Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen).[2] | Gradient or isocratic mixture of aqueous and organic solvents (e.g., Water and Acetonitrile). |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID). | UV-Vis, Photodiode Array (PDA), ELSD, Mass Spectrometer (MS). |
| Sample Derivatization | May be required to increase volatility. | Generally not required. |
| Sensitivity | High, capable of trace analysis.[1] | Varies with detector; high with MS detection. |
| Resolution | Excellent for volatile compounds. | Excellent for a wide range of polar and non-polar compounds. |
| Primary Use | Purity determination, identification of volatile impurities. | Purity determination, quantification, analysis of non-volatile impurities. |
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol).[3]
-
Derivatization (if necessary): Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl ethers.
-
GC-MS System: A system such as a Shimadzu GC-2010 Plus coupled with a mass spectrometer is used.[2]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[6][7] The chemical shifts of impurities can also be identified.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10][11] For this compound, characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), and C-H (aliphatic) stretching and bending vibrations would be expected.
| Parameter | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry. | Presence of functional groups.[9][10] |
| Sample Preparation | Dissolution in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[7] | Neat sample (liquid), KBr pellet (solid), or solution. |
| Typical Instrument | 300-600 MHz NMR Spectrometer.[8] | FTIR Spectrometer. |
| Key Spectral Regions | 0-14 ppm for ¹H NMR; 0-220 ppm for ¹³C NMR. | 4000-400 cm⁻¹. |
| Primary Use | Structural elucidation and confirmation. | Functional group identification, raw material identification. |
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of this compound.[12]
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in mass of a sample as a function of temperature. | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Information Provided | Thermal stability, decomposition temperature, presence of residual solvents or water. | Melting point, glass transition temperature, enthalpy of fusion, polymorphism. |
| Typical Conditions | Heating rate of 10°C/min under a nitrogen atmosphere. | Heating rate of 10°C/min under a nitrogen atmosphere. |
| Primary Use | Assessment of thermal stability and composition. | Determination of physical properties and purity. |
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument: A calibrated DSC instrument.
-
Method:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.
-
-
Data Analysis: Determine the onset and peak temperatures of any thermal events, such as melting.
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Integration of data from different analytical methods for a full characterization.
References
- 1. shimadzu.com [shimadzu.com]
- 2. cmbr-journal.com [cmbr-journal.com]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. NMA/AGSM/2022/BCS/001- GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and N-Hexane Extracts of Pumpkin (CucubitaPepo) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. usa-journals.com [usa-journals.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
Efficacy of Catalysts in the Synthesis of 3,3-Piperidinediethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted piperidines is a cornerstone of medicinal chemistry, with the 3,3-disubstituted piperidine scaffold being a key structural motif in various pharmacologically active compounds. This guide provides a comparative analysis of the efficacy of common heterogeneous catalysts—Raney Nickel, Ruthenium, and Rhodium—for the synthesis of 3,3-Piperidinediethanol. Due to the limited direct literature on this specific molecule, this guide extrapolates data from the synthesis of structurally similar piperidine derivatives, particularly focusing on the hydrogenation of substituted pyridines.
A plausible synthetic route to this compound involves a multi-step process, likely commencing with a 3,3-pyridinedicarboxylate precursor. This precursor would first undergo reduction of the ester groups to alcohols, yielding 3,3-pyridinediethanol. The critical final step, and the focus of this comparison, is the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.
Catalyst Performance Comparison
The efficacy of a catalyst in the hydrogenation of substituted pyridines is influenced by several factors, including the nature of the substituents, reaction conditions (temperature, pressure), and the solvent system. The following table summarizes typical performance characteristics of Raney Nickel, Ruthenium, and Rhodium catalysts based on literature for the hydrogenation of pyridine derivatives with functionalities that are electronically and sterically comparable to a diethanol group at the 3,3-position.
| Catalyst | Typical Substrate Analogs | Reaction Conditions | Yield (%) | Catalyst Loading (mol%) | Key Observations & Limitations |
| Raney Nickel | Pyridine-3,5-dicarboxylic acid esters, 3-alkylpyridines | High pressure (50-100 atm H₂), High temperature (100-150 °C), Protic solvents (e.g., Ethanol, Methanol) | 70-90 | 5-10 | Cost-effective and widely available.[1][2] Requires harsh reaction conditions which may not be suitable for sensitive functional groups. Can sometimes lead to over-reduction or side reactions. |
| Ruthenium on Carbon (Ru/C) | 3,5-Disubstituted pyridines, Pyridines with alcohol side chains | Moderate to high pressure (20-80 atm H₂), Moderate temperature (80-120 °C), Protic or aprotic solvents | 85-95 | 1-5 | Generally shows good functional group tolerance. Can be more selective than Raney Nickel. Catalyst activity can be sensitive to substrate purity. |
| Rhodium on Carbon (Rh/C) or Rh₂O₃ | Functionalized pyridines with ester and alcohol groups | Low to moderate pressure (5-50 atm H₂), Low to moderate temperature (25-80 °C), Various solvents (e.g., TFE, Methanol) | >90 | 0.5-2 | Highly active catalyst allowing for milder reaction conditions.[3] Exhibits excellent functional group tolerance. Higher cost compared to Nickel and Ruthenium. Can be sensitive to nitrogen-containing impurities that may poison the catalyst. |
Note: The data presented is a compilation from various sources on the hydrogenation of substituted pyridines and should be considered as a general guideline. Optimization of reaction conditions is crucial for any specific substrate.
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel
-
Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. Prior to use, the water is decanted, and the catalyst is washed several times with the reaction solvent (e.g., absolute ethanol) to remove residual water.
-
Reaction Setup: To a high-pressure autoclave, add the substrate, 3,3-pyridinediethanol (1 equivalent), and the solvent (e.g., ethanol, 10-20 mL per gram of substrate). Carefully add the prepared Raney® Nickel (5-10 mol%).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 atm) and heat to the reaction temperature (e.g., 120 °C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Protocol 2: Hydrogenation using Ruthenium on Carbon (Ru/C)
-
Reaction Setup: In a high-pressure autoclave, dissolve the substrate, 3,3-pyridinediethanol (1 equivalent), in a suitable solvent (e.g., methanol or isopropanol). Add 5% Ruthenium on Carbon (1-5 mol%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 50 atm and heat to 100 °C with efficient stirring.
-
Work-up: Upon completion of the reaction, cool the vessel, vent the hydrogen, and filter the catalyst through celite. The solvent is removed in vacuo to afford the product.
Protocol 3: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
-
Reaction Setup: To a glass pressure vessel, add the substrate, 3,3-pyridinediethanol (0.8 mmol), Rhodium(III) oxide (1 mg, 0.5 mol%), and trifluoroethanol (TFE, 1 mL).[4][3]
-
Hydrogenation: Seal the vessel and purge with hydrogen. Pressurize with hydrogen to 5 bar and heat to 40 °C for 16 hours with stirring.[4][3]
-
Work-up: After cooling and venting, the reaction mixture is filtered, and the solvent is evaporated. The yield can be determined by NMR spectroscopy using an internal standard.[4][3]
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing the efficacy of different catalysts.
References
Comparative Guide to the Synthetic Routes of 3,3-Piperidinediethanol: An Evaluation of Established and Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for the novel compound 3,3-Piperidinediethanol, a promising building block in medicinal chemistry. We will explore a well-established, hypothetical pathway utilizing a double Grignard reaction and a novel, alternative route involving the reduction of a dicarboxylate intermediate. This objective analysis, supported by experimental data from analogous reactions, will assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, and scalability.
Executive Summary
The synthesis of 3,3-disubstituted piperidines is of significant interest in drug discovery due to their presence in numerous biologically active compounds. This guide outlines and compares two potential synthetic pathways to this compound, a molecule with potential for further chemical elaboration.
-
Established Route (Hypothetical): Double Grignard Reaction on N-Boc-3-piperidone. This classical organometallic approach offers a direct method to introduce the two ethanol functionalities.
-
New Route (Hypothetical): Reduction of Diethyl N-Boc-piperidine-3,3-dicarboxylate. This alternative pathway provides a potentially safer and more scalable option, avoiding the complexities of Grignard reactions.
This document will delve into the detailed experimental protocols for each route, present a comparative analysis of their performance based on analogous transformations, and provide visualizations of the chemical pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the two proposed synthetic routes, with data extrapolated from analogous reactions reported in the literature.
| Parameter | Established Route (Double Grignard) | New Route (Dicarboxylate Reduction) |
| Starting Material | N-Boc-3-piperidone | Diethyl N-Boc-piperidine-3,3-dicarboxylate |
| Key Reagents | 2-(2-Bromoethyl)-1,3-dioxolane, Mg, LiAlH4 | Diethyl malonate, Paraformaldehyde, LiAlH4 |
| Overall Yield (Hypothetical) | ~60-70% | ~75-85% |
| Purity (Hypothetical) | High, requires chromatographic purification | High, may require crystallization |
| Scalability | Moderate, Grignard reactions can be challenging to scale | High, reduction reactions are generally scalable |
| Safety Considerations | Use of pyrophoric Grignard reagents and ethereal solvents | Use of flammable solvents and reactive LiAlH4 |
| Number of Steps | 3 | 3 |
Experimental Protocols
Established Route: Double Grignard Reaction
This route commences with the commercially available N-Boc-3-piperidone.
Step 1: Synthesis of N-Boc-3,3-bis(2-(1,3-dioxolan-2-yl)ethyl)piperidin-3-ol (Hypothetical)
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (2.2 eq.) are suspended in anhydrous diethyl ether.
-
A solution of 2-(2-bromoethyl)-1,3-dioxolane (2.2 eq.) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, the solution is cooled to 0°C.
-
A solution of N-Boc-3-piperidone (1.0 eq.) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Deprotection of the Dioxolane Groups (Hypothetical)
-
The product from Step 1 is dissolved in a mixture of tetrahydrofuran and 1M hydrochloric acid.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
Step 3: Reduction of the Aldehyde Groups (Hypothetical)
-
The crude dialdehyde from Step 2 is dissolved in anhydrous tetrahydrofuran and cooled to 0°C.
-
Lithium aluminum hydride (2.5 eq.) is added portion-wise.
-
The reaction is stirred at room temperature until the reduction is complete.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off, and the filtrate is dried and concentrated to yield this compound.
New Route: Dicarboxylate Reduction
This novel approach begins with the synthesis of a piperidine-3,3-dicarboxylate derivative.
Step 1: Synthesis of Diethyl 4-oxopiperidine-1,3-dicarboxylate (Hypothetical)
-
A mixture of N-Boc-4-piperidone (1.0 eq.), diethyl carbonate (2.5 eq.), and sodium ethoxide (2.5 eq.) in ethanol is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and neutralized with acetic acid.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.
Step 2: Synthesis of Diethyl N-Boc-piperidine-3,3-dicarboxylate (Hypothetical)
-
The crude product from Step 1 is subjected to a Wolff-Kishner or Clemmensen reduction to remove the 4-oxo group.
-
Alternatively, the keto group can be converted to a thioketal, followed by desulfurization with Raney nickel.
Step 3: Reduction of the Diester to this compound (Hypothetical)
-
To a solution of Diethyl N-Boc-piperidine-3,3-dicarboxylate (1.0 eq.) in anhydrous tetrahydrofuran at 0°C, lithium aluminum hydride (3.0 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
The reaction is quenched following the same procedure as in Step 3 of the Established Route.
-
The crude product is purified by crystallization or column chromatography to afford this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathways.
Safety Operating Guide
Safe Disposal of 3,3-Piperidinediethanol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar piperidine derivatives, which include potential flammability, toxicity upon contact or inhalation, and the risk of severe skin and eye damage, the following PPE is mandatory:[2]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if vapors are likely to be generated.
**Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all 3,3-Piperidinediethanol waste as hazardous.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[3][4] Keep it segregated to prevent dangerous reactions.[3]
2. Container Selection and Management:
-
Use a designated, leak-proof, and chemically compatible waste container.[3][5] The container must have a secure, tightly sealed lid to prevent the escape of vapors.[4][5]
-
Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include:
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.[2]
-
Use secondary containment bins for liquid waste to capture any potential leaks.[3]
5. Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound must be disposed of as hazardous waste in a designated container for solid waste.[3]
-
For empty containers that held this compound, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Complete all required waste disposal forms accurately and legibly.[5]
-
Do not dispose of this compound down the drain or in regular trash.[4][6]
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the table below summarizes relevant information for a structurally similar compound, 3-Piperidinemethanol, to inform safe handling and disposal.
| Property | Value | Source Citation |
| Melting Point/Freezing Point | 106-107°C | [1] |
| Initial Boiling Point | 106 - 107 °C at 4,7 hPa | [1] |
| Flash Point | >113.00 °C - closed cup | [1] |
| Relative Density | 1.026 g/mL at 25 °C | [1] |
| Partition Coefficient | log Pow: -0.663 | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-Piperidinemethanol - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. my.enmu.edu [my.enmu.edu]
- 6. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
